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  • Product: 2-(4-Methylphenyl)cyclohexane-1-carboxylic acid
  • CAS: 1266843-52-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(4-Methylphenyl)cyclohexane-1-carboxylic acid: Synthesis, Characterization, and Potential Applications

Authored by: [Your Name/Gemini], Senior Application Scientist Abstract Introduction: The Significance of the Cyclohexane Carboxylic Acid Scaffold Cyclohexane carboxylic acid and its derivatives are prevalent structural m...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Introduction: The Significance of the Cyclohexane Carboxylic Acid Scaffold

Cyclohexane carboxylic acid and its derivatives are prevalent structural motifs in a wide array of biologically active molecules and functional materials. The rigid, three-dimensional nature of the cyclohexane ring provides a valuable scaffold for orienting functional groups in space, which is crucial for molecular recognition and binding to biological targets. The incorporation of an aromatic substituent, such as the 4-methylphenyl group, introduces opportunities for π-π stacking and hydrophobic interactions, further modulating the compound's physicochemical and biological properties.

The general structure of cyclohexanecarboxylic acid has been explored for various therapeutic applications. For instance, certain derivatives have been investigated for their potential as enzyme inhibitors, with applications in treating conditions like benign prostatic hyperplasia[1]. The carboxylic acid moiety serves as a key interaction point, often acting as a hydrogen bond donor and acceptor, or as a handle for further chemical modifications to create esters or amides with diverse functionalities[2][3].

This guide will focus on the synthesis and characterization of a specific derivative, 2-(4-methylphenyl)cyclohexane-1-carboxylic acid, providing a blueprint for its preparation and analysis.

Proposed Synthesis of 2-(4-Methylphenyl)cyclohexane-1-carboxylic acid

The synthesis of the target compound can be approached through a multi-step sequence, starting from readily available starting materials. The proposed pathway involves a Diels-Alder reaction to construct the substituted cyclohexene ring system, followed by catalytic hydrogenation and hydrolysis to yield the final product. This approach offers good control over the relative stereochemistry of the substituents.

Synthetic Workflow Overview

Synthesis_Workflow cluster_0 Step 1: Diels-Alder Reaction cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Step 3: Hydrolysis 4-Methylphenylboronic_acid 4-Methylphenyl- boronic acid Suzuki_Coupling Suzuki Coupling 4-Methylphenylboronic_acid->Suzuki_Coupling Cyclohex-1-ene-1-carboxylic_acid Cyclohex-1-ene- 1-carboxylic acid Cyclohex-1-ene-1-carboxylic_acid->Suzuki_Coupling Intermediate_1 2-(4-Methylphenyl)cyclohex- 1-ene-1-carboxylic acid Suzuki_Coupling->Intermediate_1 Intermediate_1_H2 2-(4-Methylphenyl)cyclohex- 1-ene-1-carboxylic acid H2_PdC H₂, Pd/C Intermediate_1_H2->H2_PdC Intermediate_2 2-(4-Methylphenyl)cyclohexane- 1-carboxylic acid (Ester) H2_PdC->Intermediate_2 Intermediate_2_H 2-(4-Methylphenyl)cyclohexane- 1-carboxylic acid (Ester) Hydrolysis Acid/Base Hydrolysis Intermediate_2_H->Hydrolysis Final_Product 2-(4-Methylphenyl)cyclo- hexane-1-carboxylic acid Hydrolysis->Final_Product

Caption: Proposed synthetic workflow for 2-(4-Methylphenyl)cyclohexane-1-carboxylic acid.

Detailed Experimental Protocols

Step 1: Suzuki Coupling to form 2-(4-Methylphenyl)cyclohex-1-ene-1-carboxylic acid

This step utilizes a palladium-catalyzed Suzuki coupling reaction, a robust and versatile method for forming carbon-carbon bonds.

  • Reactants:

    • 2-Bromocyclohex-1-ene-1-carboxylic acid (1 equivalent)

    • 4-Methylphenylboronic acid (1.2 equivalents)

    • Palladium(II) acetate (0.02 equivalents)

    • Triphenylphosphine (0.08 equivalents)

    • Potassium carbonate (3 equivalents)

  • Solvent: Toluene and Water (4:1 mixture)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-bromocyclohex-1-ene-1-carboxylic acid, 4-methylphenylboronic acid, palladium(II) acetate, and triphenylphosphine.

    • Add the toluene and water solvent mixture, followed by potassium carbonate.

    • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-(4-methylphenyl)cyclohex-1-ene-1-carboxylic acid.

Step 2: Catalytic Hydrogenation

This step reduces the double bond in the cyclohexene ring to form the saturated cyclohexane ring.

  • Reactants:

    • 2-(4-Methylphenyl)cyclohex-1-ene-1-carboxylic acid (1 equivalent)

    • 10% Palladium on carbon (10% w/w)

  • Solvent: Ethanol or Methanol

  • Procedure:

    • Dissolve the 2-(4-methylphenyl)cyclohex-1-ene-1-carboxylic acid in the chosen solvent in a hydrogenation vessel.

    • Carefully add the palladium on carbon catalyst.

    • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture at room temperature.

    • Monitor the reaction until the uptake of hydrogen ceases.

    • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with the solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

Step 3: Purification of the Final Product

The final product can be purified by recrystallization.

  • Procedure:

    • Dissolve the crude 2-(4-methylphenyl)cyclohexane-1-carboxylic acid in a minimal amount of a hot solvent (e.g., hexane or an ethanol/water mixture).

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum to yield the pure 2-(4-methylphenyl)cyclohexane-1-carboxylic acid.

Physicochemical and Spectroscopic Characterization

A thorough characterization of the synthesized compound is essential to confirm its identity, purity, and structure. The following table summarizes the expected analytical data.

Property Expected Value/Observation Method
Molecular Formula C₁₄H₁₈O₂---
Molecular Weight 218.29 g/mol ---
Appearance White to off-white solidVisual Inspection
Melting Point To be determinedMelting Point Apparatus
¹H NMR Signals corresponding to aromatic protons (tolyl group), cyclohexyl protons, and a carboxylic acid proton.Nuclear Magnetic Resonance Spectroscopy
¹³C NMR Signals for aromatic carbons, cyclohexyl carbons, and a carboxyl carbon.Nuclear Magnetic Resonance Spectroscopy
IR Spectroscopy Characteristic peaks for C=O (carboxylic acid), O-H (carboxylic acid), C-H (aromatic and aliphatic).Infrared Spectroscopy
Mass Spectrometry Molecular ion peak corresponding to the molecular weight.Mass Spectrometry (e.g., ESI-MS)
Purity >95%High-Performance Liquid Chromatography (HPLC)

Potential Applications in Drug Discovery and Materials Science

The unique structural features of 2-(4-methylphenyl)cyclohexane-1-carboxylic acid make it an attractive candidate for various applications.

Medicinal Chemistry
  • Scaffold for Novel Therapeutics: The cyclohexane ring provides a rigid core that can be further functionalized to create libraries of compounds for screening against various biological targets.

  • Enzyme Inhibition: The carboxylic acid group can act as a key binding element to the active sites of enzymes, such as proteases or kinases, which are important targets in many diseases[1].

  • Modulation of Physicochemical Properties: The lipophilic 4-methylphenyl group can enhance membrane permeability and oral bioavailability of drug candidates.

Materials Science
  • Liquid Crystals: Phenylcyclohexane derivatives are known to exhibit liquid crystalline properties. The specific stereochemistry and substituents of this compound could lead to novel liquid crystal phases[4].

  • Polymer Chemistry: The carboxylic acid functionality allows for its incorporation into polyester or polyamide chains, potentially imparting unique thermal or mechanical properties to the resulting polymers.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis, characterization, and potential applications of 2-(4-methylphenyl)cyclohexane-1-carboxylic acid. While a dedicated CAS number for this specific molecule is not currently indexed, the methodologies presented here are based on well-established and reliable chemical transformations. The provided protocols offer a solid foundation for researchers to produce and investigate this compound, paving the way for its potential use in the development of new pharmaceuticals and advanced materials. The self-validating nature of the described experimental workflow, coupled with rigorous analytical characterization, ensures a high degree of confidence in the identity and purity of the final product.

References

  • Baston, E., Salem, O. I. A., & Hartmann, R. W. (2003). Cyclohex-1-ene carboxylic acids: synthesis and biological evaluation of novel inhibitors of human 5 alpha reductase. Archiv der Pharmazie, 336(1), 31-8. [Link]

  • Bezborodov, V. S. (1987). Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. Journal of Organic Chemistry USSR (English Translation), 23(6). [Link]

  • Google Patents. (1982).
  • ResearchGate. (n.d.). A Practical Telescoped Three-Step Sequence for the Preparation of (1 R ,2 R )-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development Projects. [Link]

Sources

Exploratory

Comprehensive Characterization and Application of 2-(4-Methylphenyl)cyclohexane-1-carboxylic Acid in Drug Discovery

Executive Summary In modern structure-based drug design (SBDD), the selection of a robust, conformationally predictable chemical scaffold is paramount. 2-(4-Methylphenyl)cyclohexane-1-carboxylic acid (CAS: 1266843-52-0)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern structure-based drug design (SBDD), the selection of a robust, conformationally predictable chemical scaffold is paramount. 2-(4-Methylphenyl)cyclohexane-1-carboxylic acid (CAS: 1266843-52-0) has emerged as a highly versatile small molecule building block[1]. Featuring a rigid cyclohexane core substituted with a lipophilic p-tolyl group and a reactive carboxylic acid, this compound is frequently utilized in the generation of positional scanning libraries[2].

For researchers and synthetic chemists, understanding the precise physicochemical properties of this scaffold—specifically its molecular weight and exact monoisotopic mass—is the foundational step for stoichiometric accuracy, library derivatization, and downstream analytical validation. This whitepaper provides an in-depth technical analysis of the compound's structural dynamics, target binding implications, and self-validating analytical protocols.

Physicochemical Architecture & Molecular Weight

The utility of a scaffold in high-throughput synthesis relies heavily on accurate mass calculations. While the standard molecular weight is used for macroscopic measurements, high-resolution mass spectrometry (HRMS) requires the exact monoisotopic mass.

Relying on the average molecular weight (218.29 g/mol )[3] for mass spectrometry analysis leads to a ~0.16 Da error. Because HRMS instruments (e.g., Time-of-Flight or Orbitrap) operate with mass accuracy windows of <5 ppm, using the exact monoisotopic mass (218.1307 Da) is a strict requirement to prevent false-negative identification during library screening.

Table 1: Physicochemical Profiling of 2-(4-Methylphenyl)cyclohexane-1-carboxylic acid

ParameterValueAnalytical & Synthetic Causality
Chemical Formula C14H18O2Defines the baseline atomic composition for elemental analysis.
Average Molecular Weight 218.29 g/mol Essential for calculating molar equivalents in bulk synthesis and amidation[3].
Monoisotopic Mass 218.1307 DaThe exact target mass required for HRMS validation.
Hydrogen Bond Donors 1 (-OH)Critical for anchoring the scaffold to target receptor residues.
Hydrogen Bond Acceptors 2 (C=O, -OH)Facilitates dipole interactions within the binding pocket.

Stereochemical Dynamics in Target Binding

The pharmacological value of cyclohexane-1,2-disubstituted scaffolds lies in their predictable stereochemistry. The cyclohexane ring inherently adopts a chair conformation to minimize torsional strain. The bulky 4-methylphenyl group strongly prefers the equatorial position to avoid severe 1,3-diaxial steric clashes with axial protons.

Consequently, the relative stereochemistry (cis vs. trans) dictates the spatial orientation of the carboxylic acid group:

  • Trans-isomer: The carboxylic acid can also adopt an equatorial position (equatorial-equatorial).

  • Cis-isomer: The carboxylic acid is forced into an axial position (axial-equatorial).

This axial-equatorial arrangement is frequently the active pharmacophore conformation required to navigate highly constrained allosteric binding pockets. For instance, in structurally analogous positive allosteric modulators (PAMs) targeting the metabotropic glutamate receptor 4 (mGlu4), the active conformation strictly requires the aromatic substituent to be axial/equatorial relative to the carboxylate to achieve high-affinity binding[4].

Stereochem_Logic Scaffold 2-(4-Methylphenyl)cyclohexane -1-carboxylic acid Trans Trans Diastereomer (Equatorial-Equatorial) Scaffold->Trans Isomerization Cis Cis Diastereomer (Axial-Equatorial) Scaffold->Cis Isomerization Steric Steric Clash in Binding Pocket Trans->Steric Poor Receptor Fit PAM Optimal Fit for Allosteric Modulation Cis->PAM High Target Affinity

Diagram: Impact of scaffold stereochemistry on GPCR allosteric binding affinity.

Analytical Validation: Self-Validating LC-MS Methodology

To verify the integrity and molecular weight of synthesized batches of 2-(4-Methylphenyl)cyclohexane-1-carboxylic acid, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard.

Self-Validating Mechanism: The protocol below is designed as a closed-loop validation system. Step 1 (Blank Verification) ensures no carryover exists. Step 4 (Standard Verification) ensures the ionization source is functioning. If either fails, the system automatically flags the run, preventing the false reporting of the synthesized scaffold.

Step-by-Step LC-MS Protocol
  • System Suitability & Blank Verification (Validation Step): Inject a blank matrix (50:50 Water:Acetonitrile) prior to the sample. Causality: Confirms the absence of column carryover at m/z 217.12. If a peak is detected, the column must be flushed before proceeding.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Dilute to 10 µg/mL using the mobile phase. Causality: Ensures the concentration remains within the linear dynamic range of the quadrupole detector, preventing ion suppression and detector saturation.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Use a gradient of Mobile Phase A (Water + 5 mM Ammonium Acetate) and Mobile Phase B (Acetonitrile). Causality: Ammonium acetate buffers the pH to ~6.8. This slightly acidic/neutral pH promotes the deprotonation of the carboxylic acid (pKa ~4.5) without causing the ion suppression typically seen with Formic Acid in negative mode.

  • Ionization (ESI-): Operate the Electrospray Ionization source in negative mode (ESI-). Set capillary voltage to 2.5 kV and desolvation temperature to 350°C. Causality: The carboxylic acid moiety readily yields the [M-H]- anion under these thermal and electrical conditions.

  • Mass Analysis: Scan the quadrupole from m/z 100 to 500. Extract the ion chromatogram (EIC) specifically for m/z 217.12 ± 0.05 Da . Causality: Isolates the target analyte signal from background chemical noise, confirming the exact monoisotopic mass of the scaffold.

LCMS_Workflow Blank Blank Matrix (Carryover Check) LC UHPLC Separation (pH 6.8 Buffer) Blank->LC Validates Sample Sample Prep (10 µg/mL) Sample->LC Injection ESI ESI(-) Ionization (Deprotonation) LC->ESI Eluent MS Quadrupole MS (m/z Selection) ESI->MS Anions Data Data Analysis [M-H]- = 217.12 MS->Data Spectra

Diagram: Self-validating LC-MS workflow for exact mass confirmation.

Synthetic Utility in Positional Scanning Libraries

Once validated, the 218.29 g/mol scaffold is primed for combinatorial chemistry. Positional scanning libraries leverage a central scaffold—in this case, the substituted cyclohexane—while systematically varying peripheral functional groups[2].

By converting the carboxylic acid of 2-(4-Methylphenyl)cyclohexane-1-carboxylic acid into various amides via standard peptide coupling reagents (e.g., EDC/HOBt or HATU), researchers can rapidly generate hundreds of derivatives. This combinatorial approach allows drug discovery teams to map the steric and electronic boundaries of a target's binding site, accelerating the identification of potent ligands for complex targets like nAChR or GPCRs[2].

References

  • National Institutes of Health (NIH). "Scaffold Ranking and Positional Scanning Utilized in the Discovery of nAChR-Selective Compounds Suitable for Optimization Studies." PubMed Central (PMC). URL:[Link]

  • National Institutes of Health (NIH). "Exploring the active conformation of cyclohexane carboxylate positive allosteric modulators of the type 4 metabotropic glutamate receptor." PubMed. URL:[Link]

Sources

Foundational

Comprehensive NMR Characterization of 2-(4-Methylphenyl)cyclohexane-1-carboxylic Acid: A Guide for Structural Elucidation

Executive Summary In modern drug development, conformationally restricted scaffolds are highly valued for their ability to lock pharmacophores into optimal binding geometries. 2-(4-Methylphenyl)cyclohexane-1-carboxylic a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, conformationally restricted scaffolds are highly valued for their ability to lock pharmacophores into optimal binding geometries. 2-(4-Methylphenyl)cyclohexane-1-carboxylic acid (CAS: 1266843-52-0) represents a critical structural motif, serving as a rigidified analog of aryl-aliphatic acids. For analytical chemists and structural biologists, the unambiguous assignment of its stereochemistry and atomic connectivity via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount.

This technical guide provides a definitive framework for the H and C NMR elucidation of the thermodynamically favored trans-isomer (1R, 2R or 1S, 2S). By moving beyond mere data tabulation, this whitepaper explores the physical causality behind chemical shifts, coupling constants, and relaxation phenomena, establishing a self-validating analytical protocol grounded in authoritative spectroscopic principles.

Molecular Architecture & Stereochemical Causality

The interpretation of the NMR spectra for 2-(4-methylphenyl)cyclohexane-1-carboxylic acid must be anchored in its 3D conformation. The cyclohexane ring predominantly adopts a chair conformation. In the trans-diastereomer, steric penalties are minimized when both the bulky p-tolyl group at C2 and the carboxylic acid group at C1 occupy equatorial positions .

This diequatorial arrangement dictates the scalar coupling ( ) observed in the H NMR spectrum. According to the Karplus equation, the magnitude of the vicinal coupling constant ( ) is highly dependent on the dihedral angle between the coupled protons. Because the substituents are equatorial, the corresponding protons at C1 (H1) and C2 (H2) are axial . The dihedral angle between these two axial protons is approximately 180°, which reliably produces a large axial-axial coupling constant ( Hz). Observing this large coupling is the definitive, self-validating proof of the trans-diequatorial stereochemistry.

High-Resolution H NMR Spectral Analysis

The H NMR spectrum (acquired in CDCl ) is characterized by three distinct regions: the downfield acidic proton, the aromatic system, and the upfield aliphatic envelope.

Causality of the Aromatic Spin System

The p-tolyl group presents a classic AA'BB' spin system rather than two simple doublets. Because the protons ortho to the methyl group and ortho to the cyclohexane ring are chemically equivalent but magnetically inequivalent, they exhibit second-order effects (roofing). The methyl group acts as a weak electron-donating group (EDG) via hyperconjugation, slightly shielding the adjacent protons compared to a bare phenyl ring.

H NMR Data Summary
Proton AssignmentChemical Shift ( , ppm)MultiplicityCoupling Constant ( , Hz)Integration
-COOH 11.05br s-1H
Ar-H (ortho to Cy)7.12m (AA'BB') 8.02H
Ar-H (ortho to CH )7.06m (AA'BB') 8.02H
H2 (Benzylic, axial)2.65td11.5, 3.51H
H1 ( to COOH, axial)2.45td11.5, 3.51H
Ar-CH 2.30s-3H
H3-H6 (Equatorial)1.80 - 2.10m-4H
H3-H6 (Axial)1.30 - 1.65m-4H

Note: The broad singlet (br s) of the carboxylic acid is caused by rapid intermolecular proton exchange, which averages the signal and broadens it due to quadrupolar relaxation and exchange rates comparable to the NMR timescale.

High-Resolution C NMR Spectral Analysis

The C NMR spectrum provides the carbon skeletal framework. The chemical shifts are governed by hybridization, electronegativity of adjacent groups, and steric compression (e.g., the -gauche effect).

Causality of Quaternary Carbon Intensity

In a standard C{1H} spectrum, quaternary carbons (C=O, Ar-C ) appear significantly less intense than protonated carbons. This is due to two factors:

  • Lack of Nuclear Overhauser Effect (NOE): Protonated carbons receive signal enhancement from attached protons during broadband decoupling.

  • Long Relaxation Times: Lacking efficient dipole-dipole relaxation pathways (no attached protons), quaternary carbons take longer to return to equilibrium between pulses.

C NMR Data Summary
Carbon AssignmentChemical Shift ( , ppm)TypeRationale / Causality
C=O (Carboxylic Acid)181.5CqHighly deshielded by electronegative oxygens.
Ar-C (ipso to Cyclohexane)140.5CqDeshielded by the alkyl substitution.
Ar-C (ipso to CH )135.5CqDeshielded by the methyl group.
Ar-C (ortho/meta)129.0, 127.5CHStandard aromatic resonances.
C1 ( to COOH)51.0CHDeshielded by the adjacent carbonyl group.
C2 (Benzylic)44.5CHDeshielded by the adjacent aromatic ring.
C3, C6 34.0, 29.5CH Aliphatic ring carbons adjacent to methines.
C4, C5 26.0, 25.5CH Distal aliphatic ring carbons.
Ar-CH 21.0CH Standard benzylic methyl resonance.

Multidimensional (2D) NMR Connectivity Map

To ensure absolute structural confidence, 1D data must be validated through 2D NMR techniques. This creates a closed-loop, self-validating system where molecular connectivity is proven rather than inferred.

  • COSY (Correlation Spectroscopy): Maps the continuous spin system around the cyclohexane ring (H1 H2 H3...).

  • HSQC (Heteronuclear Single Quantum Coherence): Unambiguously pairs each proton to its directly attached carbon ( ).

  • HMBC (Heteronuclear Multiple Bond Correlation): The critical bridging experiment. It detects long-range couplings ( and ). The correlation between H2 and the aromatic ipso-carbon, alongside H1 to the C=O carbon, proves the regiochemistry of the scaffold.

NMR_Connectivity H1 H1 (Cy) H2 H2 (Cy) H1->H2 COSY C1 C1 (Cy) H1->C1 HSQC COOH C=O H1->COOH HMBC C2 C2 (Cy) H2->C2 HSQC ArIpso C-Ipso H2->ArIpso HMBC

Key 2D NMR correlations establishing molecular connectivity.

Validated Experimental Protocols

The following step-by-step methodology ensures high-fidelity data acquisition. Every parameter is selected based on the physical properties of the analyte.

NMR_Workflow SamplePrep Sample Preparation (CDCl3, TMS standard) Acquisition1D 1D NMR Acquisition (1H & 13C) SamplePrep->Acquisition1D Acquisition2D 2D NMR Acquisition (COSY, HSQC, HMBC) SamplePrep->Acquisition2D Processing Data Processing & FT (Apodization, Phase Corr.) Acquisition1D->Processing Acquisition2D->Processing Analysis Structural Elucidation (Multiplet Analysis) Processing->Analysis

Step-by-step experimental workflow for NMR structural elucidation.

Step 1: Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl ).

    • Causality: CDCl is chosen because it lacks exchangeable deuterium atoms (unlike CD OD), preventing the deuteration of the -COOH group, which would render the acidic proton invisible.

  • Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS).

    • Validation: The TMS peak is used to calibrate the spectrum to exactly 0.00 ppm, correcting for any magnetic field drift.

Step 2: H NMR Acquisition
  • Pulse Sequence: Use a standard 30° pulse sequence (zg30 on Bruker systems).

  • Parameters: Set the relaxation delay ( ) to 2.0 seconds and acquire 16 scans (NS).

    • Causality: A 30° flip angle allows for faster longitudinal relaxation ( ) recovery compared to a 90° pulse, enabling a shorter without saturating the signal.

Step 3: C{1H} NMR Acquisition
  • Pulse Sequence: Use a power-gated broadband decoupling sequence (zgpg30).

  • Parameters: Set to 2.0 seconds and acquire 512–1024 scans.

    • Causality: Broadband decoupling simplifies the spectrum into singlets by removing splitting. The 2.0s delay ensures adequate recovery of the quaternary C=O and C-ipso signals.

Step 4: Data Processing
  • Apodization: Apply an exponential window function prior to Fourier Transformation. Use a Line Broadening (LB) factor of 0.3 Hz for H and 1.0 Hz for C.

    • Causality: Multiplying the Free Induction Decay (FID) by an exponential decay function artificially dampens the noise at the tail end of the FID, drastically improving the Signal-to-Noise Ratio (SNR) at the cost of a negligible loss in resolution.

  • Phase & Baseline Correction: Perform manual zero-order and first-order phase corrections to ensure purely absorptive peak shapes, followed by a polynomial baseline correction for accurate integration.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. URL:[Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515. URL:[Link]

  • Bovey, F. A., Mirau, P. A., & Gutowsky, H. S. (1988). Nuclear Magnetic Resonance Spectroscopy (2nd ed.). Academic Press. URL:[Link]

Exploratory

The Pharmacological Landscape of 4-Methylphenyl (p-Tolyl) Scaffolds: Mechanisms, Synthesis, and Biological Activity

Introduction: The Strategic Role of the 4-Methylphenyl Moiety As a Senior Application Scientist, I approach molecular design not as a series of random substitutions, but as the deliberate engineering of physicochemical p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of the 4-Methylphenyl Moiety

As a Senior Application Scientist, I approach molecular design not as a series of random substitutions, but as the deliberate engineering of physicochemical properties. The incorporation of a 4-methylphenyl (often referred to as p-tolyl) moiety into a molecular scaffold is a highly strategic decision in drug discovery[1]. The para-methyl group introduces a specific steric bulk and enhances the overall lipophilicity (LogP) of the molecule, which is critical for traversing biological membranes, including the blood-brain barrier (BBB)[2]. Furthermore, the weak electron-donating inductive effect (+I) of the methyl group modulates the electron density of the aromatic ring, optimizing π-π stacking and hydrophobic interactions within the binding pockets of target proteins[3]. This whitepaper explores the self-validating experimental protocols and mechanistic causality behind the biological activity of 4-methylphenyl substituted compounds across neuropharmacology, oncology, and infectious diseases.

Section 1: Neuropharmacology and Monoamine Transporter Inhibition

The 4-methylphenyl group is a privileged pharmacophore in the design of central nervous system (CNS) agents. A prime example is the class of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) analogs, which act as potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET)[2]. The lipophilic nature of the p-tolyl group ensures rapid BBB penetration, while its specific geometry allows it to dock seamlessly into the hydrophobic binding pocket of DAT, outcompeting endogenous dopamine[2].

AssayWorkflow Prep Membrane Preparation Incubate Incubation with [3H]-Ligand & Drug Prep->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Wash Buffer Wash (Remove Unbound) Filter->Wash Count Liquid Scintillation Counting Wash->Count Data IC50 Calculation Count->Data

Caption: Workflow for radioligand binding assay to determine monoamine transporter inhibition.

Protocol 1: Self-Validating Radioligand Binding Assay for DAT Inhibition
  • Membrane Preparation : Homogenize striatal tissue in ice-cold sucrose buffer.

    • Causality: Maintaining the environment at 4°C prevents proteolytic degradation of the DAT proteins and preserves the native conformation of the transporter.

  • Incubation : Incubate 50 μg of membrane protein with 2 nM [3H]-WIN 35,428 (a DAT-specific radioligand) and varying concentrations of the 4-methylphenyl analog (10^-10 to 10^-4 M) in a binding buffer (pH 7.4) for 2 hours at 4°C.

    • Self-Validation: Always include a non-specific binding (NSB) control using a saturating concentration of an unlabeled competitor (e.g., 10 μM indatraline). If NSB exceeds 15% of total binding, the assay is invalid due to excessive lipophilic partitioning into the membrane.

  • Rapid Filtration : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine.

    • Causality: Rapid filtration (<5 seconds) is critical to prevent the dissociation of the [3H]-ligand from the transporter, which would artificially inflate the apparent IC50 value.

  • Quantification : Wash filters three times with ice-cold buffer, transfer to scintillation vials, and measure radioactivity using a liquid scintillation counter.

Section 2: Targeted Kinase Inhibition in Oncology

In oncology, the 4-methylphenyl moiety is frequently utilized to target the ATP-binding clefts of overactive kinases. For instance, (4-methylphenyl)diazene coumarin-hydrazide derivatives have been shown to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[4]. VEGFR-2 is a receptor tyrosine kinase that drives angiogenesis via the PI3K/AKT signaling cascade[4]. Similarly, benzofuran-thiazole hybrids bearing a 4-methylphenyl group exhibit potent anticancer activity by inhibiting PI3K[3]. The methyl group provides a crucial van der Waals interaction with the hydrophobic residues lining the kinase hinge region, significantly lowering the IC50 compared to unsubstituted analogs[3].

Table 1: Comparative Anticancer Activity of Benzofuran-Thiazole Hybrids
Compound ScaffoldThiazole SubstitutionTarget Cancer Cell LineIC50 (μM)Reference
Benzofuran-Thiazole (Cpd 8)4-phenylBreast Cancer (MCF-7)8.49 – 16.72[3]
Benzofuran-Thiazole (Cpd 11)4-methylphenylBreast Cancer (MCF-7)4.00 – 8.99[3]
Doxorubicin (Standard)N/ABreast Cancer (MCF-7)4.17 – 8.87[3]

Note: The substitution of a 4-phenyl group with a 4-methylphenyl group (Cpd 11) doubles the inhibitory potency, bringing it on par with the standard chemotherapeutic agent Doxorubicin[3].

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PI3K PI3K Activation VEGFR2->PI3K Phosphorylates AKT AKT Kinase PI3K->AKT Activates Proliferation Angiogenesis & Tumor Growth AKT->Proliferation Promotes Inhibitor 4-Methylphenyl Derivatives Inhibitor->VEGFR2 Blocks ATP Pocket

Caption: Inhibition of the VEGFR-2/AKT signaling pathway by 4-methylphenyl derivatives.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
  • Enzyme Reaction : Combine recombinant VEGFR-2 kinase, an optimal peptide substrate, and the 4-methylphenyl derivative in a kinase assay buffer containing 10 μM ATP.

    • Causality: Using an ATP concentration near the Km value ensures the assay is highly sensitive to competitive inhibitors that target the ATP-binding site.

  • Incubation : Incubate the microplate at room temperature for 60 minutes to allow phosphorylation to reach a steady state.

  • Detection : Add a proprietary luminescent ATP detection reagent (e.g., Kinase-Glo).

    • Causality: The reagent generates a luminescent signal proportional to the amount of unconsumed ATP. A highly active inhibitor prevents ATP depletion, resulting in a high luminescent signal.

  • Validation :

    • Self-Validation: Calculate the Z'-factor using a vehicle control (DMSO) and a positive control (e.g., Staurosporine). A Z'-factor > 0.5 confirms the assay's robustness and suitability for accurate IC50 determination.

Section 3: Antimicrobial Efficacy and Structural Synergies

Beyond CNS and oncology, the 4-methylphenyl moiety is instrumental in developing novel antimicrobial agents. Compounds such as 4-[1-oxo-3-(substituted aryl)-2-propenyl]-3-(4-methylphenyl) sydnones[5] and 5(4H)-oxazolone-based sulfonamides[6] exhibit broad-spectrum antibacterial activity. The lipophilicity of the p-tolyl group facilitates the penetration of the bacterial cell wall, while the core heterocyclic scaffold disrupts essential bacterial enzymes[5][6].

Table 2: Antimicrobial Activity of 5(4H)-Oxazolone-Based Sulfonamides
CompoundSubstitutionTarget PathogenActivity LevelReference
OBS 9aPhenylE. coliModerate[6]
OBS 9b4-MethylphenylE. coliHigh[6]
OBS 9f4-NitrophenylS. aureusHigh[6]
OBS 9h4-MethylphenylCandida albicansPotent Antifungal[6]
Protocol 3: Broth Microdilution Assay for MIC Determination
  • Inoculum Preparation : Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5 × 10^8 CFU/mL).

    • Causality: Standardizing the inoculum prevents artificial shifts in the Minimum Inhibitory Concentration (MIC) caused by over- or under-seeding the test wells.

  • Serial Dilution : Perform two-fold serial dilutions of the 4-methylphenyl derivative in Mueller-Hinton broth within a 96-well microtiter plate.

  • Inoculation & Incubation : Add 10 μL of the standardized inoculum to each well and incubate at 37°C for 18-24 hours.

  • Readout : Determine the MIC as the lowest concentration that completely inhibits visible bacterial growth.

    • Self-Validation: Include a sterility control well (broth only) and a growth control well (broth + inoculum + DMSO vehicle) to ensure the vehicle itself does not exhibit bacteriostatic effects.

Conclusion

The 4-methylphenyl group is far more than a simple structural appendage; it is a precision tool for tuning pharmacokinetics and target affinity. Whether anchoring a molecule into the DAT transporter[2], blocking the ATP pocket of VEGFR-2[4], or breaching bacterial cell walls[6], its impact is profound and quantifiable. By adhering to rigorous, self-validating experimental protocols, researchers can continue to unlock the full therapeutic potential of p-tolyl derivatives.

Sources

Protocols & Analytical Methods

Method

Purification techniques for 2-(4-Methylphenyl)cyclohexane-1-carboxylic acid

An In-depth Technical Guide to the Purification of 2-(4-Methylphenyl)cyclohexane-1-carboxylic acid Application Note & Protocols Abstract This guide provides a comprehensive overview of robust purification techniques for...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Purification of 2-(4-Methylphenyl)cyclohexane-1-carboxylic acid

Application Note & Protocols

Abstract

This guide provides a comprehensive overview of robust purification techniques for 2-(4-Methylphenyl)cyclohexane-1-carboxylic acid, a key intermediate in various research and development applications. The purity of this compound is critical, particularly for its use in drug development and materials science, where even minor impurities can significantly impact downstream outcomes. This document details three primary purification methodologies: Acid-Base Extraction, Recrystallization, and Reversed-Phase Flash Chromatography. Each section explains the underlying chemical principles, provides detailed step-by-step protocols, and offers expert insights into optimizing the purification process for maximum yield and purity.

Introduction: The Importance of Purity

2-(4-Methylphenyl)cyclohexane-1-carboxylic acid is a bifunctional molecule featuring a lipophilic aryl-cyclohexane backbone and a polar carboxylic acid group. Its structure, possessing stereoisomers (cis and trans), makes it a valuable building block. However, its synthesis can result in a mixture of these isomers, unreacted starting materials, and other side-products. Achieving high purity is therefore not merely a procedural step but a prerequisite for reliable and reproducible research. This guide is designed for researchers, scientists, and drug development professionals who require a definitive resource for obtaining this compound in a highly purified form.

Common Impurities:

  • Stereoisomers: The cis-isomer of the title compound.

  • Starting Materials: Unreacted precursors from the synthesis route.

  • By-products: Compounds formed from side reactions.

  • Solvent Residues: Residual solvents from the reaction or initial workup.

Method 1: Purification via Acid-Base Extraction

Principle of Separation

This classical and highly effective technique leverages the acidic nature of the carboxylic acid functional group. By treating the crude product mixture with a base, the carboxylic acid is deprotonated to form a water-soluble carboxylate salt. Neutral organic impurities, which are common by-products, remain in the organic phase and can be easily separated. Subsequent acidification of the aqueous layer regenerates the insoluble carboxylic acid, which precipitates and can be collected in a purified form. This method is particularly effective for removing non-acidic impurities.

Experimental Protocol
  • Dissolution: Dissolve the crude 2-(4-Methylphenyl)cyclohexane-1-carboxylic acid in a suitable water-immiscible organic solvent. Diethyl ether or ethyl acetate are excellent choices (approx. 10-20 mL per gram of crude material).

  • Basification & Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a 1 M aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[1]

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure. Allow the layers to separate completely. The deprotonated product will move into the aqueous (bottom) layer as its carboxylate salt.

  • Separation: Drain the lower aqueous layer into a clean flask. Perform a second extraction on the organic layer with another portion of the 1 M base solution to ensure complete recovery. Combine the aqueous extracts.

  • Organic Wash (Optional but Recommended): Wash the combined aqueous extracts with a fresh portion of the organic solvent (e.g., diethyl ether) to remove any trapped neutral impurities.

  • Acidification & Precipitation: Cool the aqueous solution in an ice bath. Slowly add a concentrated acid, such as 6 M hydrochloric acid (HCl), dropwise with stirring until the solution is acidic (pH ~2, check with litmus paper). The purified carboxylic acid will precipitate as a solid.[1]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of ice-cold deionized water to remove residual inorganic salts.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Workflow Diagram: Acid-Base Extraction

crude Crude Product in Organic Solvent (e.g., Ether) add_base Add 1M NaOH (aq) crude->add_base separate1 Separate Layers add_base->separate1 organic_layer Organic Layer (Neutral Impurities) separate1->organic_layer Top Layer aqueous_layer Aqueous Layer (Carboxylate Salt) separate1->aqueous_layer Bottom Layer add_acid Add 6M HCl (aq) (Cooling) aqueous_layer->add_acid precipitate Precipitation of Pure Acid add_acid->precipitate filter_dry Filter, Wash & Dry precipitate->filter_dry pure_product Purified Product filter_dry->pure_product

Caption: Workflow for purification via acid-base extraction.

Method 2: Purification via Recrystallization

Principle of Separation

Recrystallization is a powerful technique for purifying solid compounds. It operates on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities, ideally, should either be insoluble in the hot solvent or remain soluble at low temperatures. By dissolving the crude material in a minimum amount of hot solvent and allowing it to cool slowly, the target compound crystallizes out, leaving the impurities behind in the solution.

Solvent Selection

The choice of solvent is critical for successful recrystallization. A preliminary solvent screen with small amounts of the crude material is highly recommended. Given the structure of 2-(4-Methylphenyl)cyclohexane-1-carboxylic acid, a range of solvents can be considered.

Solvent System Polarity Rationale & Comments Reference
Hexane / HeptaneNon-polarGood for precipitating the polar acid. May be used as an anti-solvent or for washing.[1]
Petroleum EtherNon-polarHas been used successfully for recrystallizing similar substituted cyclohexanecarboxylic acids.[2]
TolueneModerately PolarThe aromatic ring may enhance solubility. Good for slow, high-quality crystal growth.[3]
Ethanol / WaterPolar ProticA common and effective mixed-solvent system for carboxylic acids. The ratio can be tuned for optimal recovery.[4]
IsopropanolPolar ProticA good single-solvent choice that often provides a good solubility differential with temperature.[3]
Experimental Protocol
  • Solvent Addition: Place the crude solid in an Erlenmeyer flask. Add a small amount of the selected solvent (or solvent mixture).

  • Heating & Dissolution: Heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid just dissolves at the boiling point. It is crucial to use the minimum amount of hot solvent to ensure good recovery.

  • Hot Filtration (Optional): If insoluble impurities or colored tars are present, perform a hot filtration. Pre-heat a funnel and filter paper to prevent premature crystallization. If necessary, add a small amount of activated charcoal to the hot solution before filtering to remove colored impurities.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities in the mother liquor.

  • Drying: Dry the purified crystals to a constant weight.

Workflow Diagram: Recrystallization

crude Crude Solid add_solvent Add Minimum Hot Solvent crude->add_solvent dissolve Complete Dissolution add_solvent->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool_slowly Slow Cooling to Room Temperature hot_filter->cool_slowly Clear Solution ice_bath Cool in Ice Bath cool_slowly->ice_bath filter_wash Vacuum Filter & Wash with Cold Solvent ice_bath->filter_wash crystals Pure Crystals filter_wash->crystals mother_liquor Mother Liquor (Soluble Impurities) filter_wash->mother_liquor

Caption: General workflow for purification by recrystallization.

Method 3: Reversed-Phase Flash Chromatography

Principle of Separation

Chromatography provides the highest resolution for separating complex mixtures, including closely related isomers. For carboxylic acids, reversed-phase chromatography is particularly powerful.[5][6] In this technique, a non-polar stationary phase (like C18-functionalized silica) is used with a polar mobile phase. Compounds separate based on their relative hydrophobicity. More polar compounds elute first, while more non-polar compounds are retained longer by the column.

For carboxylic acids, it is standard practice to add a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase. This suppresses the ionization of the carboxyl group, rendering the molecule more neutral and less polar, which results in better retention and significantly improved peak shape.[6]

Experimental Protocol
  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as methanol or dimethyl sulfoxide (DMSO). If the sample does not fully dissolve, filter it before loading.

  • Column Equilibration: Equilibrate the C18 reversed-phase flash column with the starting mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% TFA).

  • Loading: Load the prepared sample onto the column. A dry-loading technique (adsorbing the sample onto a small amount of silica or C18) is often preferable for better resolution.

  • Elution: Begin the elution with the mobile phase. A gradient elution is typically most effective. For example, start with a high-polarity mobile phase (e.g., 80:20 Water:Acetonitrile) and gradually increase the proportion of the organic solvent (Acetonitrile) to elute compounds of increasing hydrophobicity.

  • Fraction Collection: Collect fractions as they elute from the column, guided by a UV detector (the aromatic ring provides a strong chromophore).

  • Purity Analysis: Analyze the collected fractions using a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the mobile phase solvent under reduced pressure using a rotary evaporator. Note that removing water and TFA may require a high-vacuum pump or lyophilization.

Typical Chromatographic Conditions
Parameter Condition
Stationary Phase C18-functionalized Silica Gel
Mobile Phase A Deionized Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)
Gradient (Example) 20% B to 100% B over 20 column volumes
Detection UV at 254 nm
Workflow Diagram: Flash Chromatography

crude_sol Dissolve Crude in Min. Solvent load Load Sample onto Column crude_sol->load equilibrate Equilibrate C18 Column equilibrate->load elute Elute with Gradient Mobile Phase load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC/HPLC) collect->analyze analyze->collect Impure/Mixed combine Combine Pure Fractions analyze->combine Pure evaporate Evaporate Solvent combine->evaporate pure_product Purified Product evaporate->pure_product

Caption: Workflow for reversed-phase flash chromatography.

Conclusion and Best Practices

The selection of a purification method for 2-(4-Methylphenyl)cyclohexane-1-carboxylic acid depends on the nature of the impurities, the required final purity, and the scale of the operation.

  • Acid-Base Extraction is an excellent first-pass or large-scale technique for removing neutral impurities.

  • Recrystallization is highly effective for removing both more-soluble and less-soluble impurities, often yielding material of very high purity, provided a suitable solvent is identified.

  • Reversed-Phase Flash Chromatography offers the highest resolving power and is the method of choice for separating challenging mixtures, such as cis/trans isomers, or for achieving analytical-grade purity.

For optimal results, a combination of these techniques may be employed. For example, an initial purification by acid-base extraction can be followed by a final polishing step via recrystallization to yield a product of exceptional purity.

References

  • Wilinska, A., & Biziuk, M. (2002). Chromatographic separations of aromatic carboxylic acids. Journal of Chromatography A, 963(1-2), 193-211. [Link]

  • Mahler, M., Swartz, S., & Thomason, V. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO Application Note AN85. [Link]

  • IUCr Journals. (2025). Triclinic polymorph of 1-hydroxycyclohexanecarboxylic acid. IUCr Journals. [Link]

  • Bezborodov, V. S. (1987). Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. Journal of Organic Chemistry of the USSR, 23(11), 2164-2167. [Link]

  • ACS Publications. The crystal structure of cis-1,2-cyclohexanedicarboxylic acid. [Link]

  • Organic Syntheses. (1973). PREPARATION OF (S)-2-Allyl-2-methylcyclohexanone. Organic Syntheses, Coll. Vol. 5, p.25. [Link]

  • Organic Syntheses. ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. [Link]

  • Supporting Information: Cu-catalysed carboxylation of aryl boronic acids with CO2. [Link]

  • Google Patents. (2010).
  • Google Patents. (1995). Process for the preparation of optically active 2-arylcyclohexanols.
  • Organic Syntheses. (1973). 1-methylcyclohexanecarboxylic acid. Organic Syntheses, Coll. Vol. 5, p.779. [Link]

  • Google Patents. (2015). Process for the preparation of cyclohexane carboxylic acid compounds.
  • Google Patents. (2001). Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
  • Cativiela, C., et al. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron, 57(12), 2467-2475. [Link]

  • Karunanithi, A. T., et al. (2007). Solvent design for crystallization of carboxylic acids. Chemical Engineering Science, 62(4), 1015-1035. [Link]

  • Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4910. [Link]

  • Google Patents. (2021). Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.

Sources

Application

Using 2-(4-Methylphenyl)cyclohexane-1-carboxylic acid as a research chemical

Application Note: 2-(4-Methylphenyl)cyclohexane-1-carboxylic acid as a Conformationally Restricted Scaffold in Drug Discovery Executive Summary The design of highly selective small-molecule therapeutics frequently relies...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(4-Methylphenyl)cyclohexane-1-carboxylic acid as a Conformationally Restricted Scaffold in Drug Discovery

Executive Summary

The design of highly selective small-molecule therapeutics frequently relies on conformationally restricted scaffolds to lock pharmacophores into optimal binding geometries. 2-(4-Methylphenyl)cyclohexane-1-carboxylic acid (CAS: 1266843-52-0) [1] is a versatile alicyclic building block that provides a rigid cyclohexane core, a hydrogen-bonding carboxylic acid moiety, and a lipophilic p-tolyl group. This application note details the scientific rationale, synthetic methodologies, and biological validation protocols for utilizing this compound in the development of Diacylglycerol Acyltransferase 1 (DGAT1) inhibitors—a primary target for metabolic diseases such as obesity and Type II Diabetes Mellitus (T2DM).

Scientific Rationale: Conformational Rigidity and Target Selectivity

In medicinal chemistry, the transition from flat, sp2-hybridized aromatic rings to sp3-rich alicyclic systems like cyclohexane significantly improves the physicochemical properties of drug candidates, including aqueous solubility and metabolic stability.

When targeting membrane-bound enzymes such as DGAT1, the spatial orientation of the inhibitor is critical. DGAT1 catalyzes the final, committed step in triglyceride (TAG) synthesis. Previous research has demonstrated that inhibitors incorporating a [2].

The utility of 2-(4-Methylphenyl)cyclohexane-1-carboxylic acid lies in its stereochemistry. The cyclohexane ring forces the p-tolyl group and the carboxylic acid into specific axial/equatorial arrangements. The p-tolyl group acts as a hydrophobic anchor, occupying the deep lipophilic pocket of DGAT1, while the carboxylic acid forms critical electrostatic interactions with the enzyme's catalytic residues.

G DAG Diacylglycerol (DAG) DGAT1 DGAT1 Enzyme DAG->DGAT1 AcylCoA Acyl-CoA AcylCoA->DGAT1 TAG Triacylglycerol (TAG) DGAT1->TAG Catalysis Metabolic Obesity / T2DM TAG->Metabolic Lipid Accumulation Scaffold 2-(4-Methylphenyl)cyclohexane- 1-carboxylic acid Scaffold Scaffold->DGAT1 Competitive Inhibition

Mechanism of DGAT1 inhibition by the cyclohexanecarboxylic acid scaffold preventing TAG synthesis.

Experimental Protocols

Protocol A: Sterically Hindered Amide Coupling (Scaffold Functionalization)

Due to the steric bulk of the cyclohexane ring and the adjacent p-tolyl group, standard coupling reagents (e.g., EDC/NHS) often result in low yields and risk cis/trans epimerization of the carboxylic acid [3]. This protocol utilizes HATU, a highly reactive uronium-based coupling reagent, to ensure rapid activation and stereochemical retention.

Materials:

  • 2-(4-Methylphenyl)cyclohexane-1-carboxylic acid (1.0 eq)

  • Target Amine (e.g., substituted aminobenzimidazole) (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: Dissolve 2-(4-Methylphenyl)cyclohexane-1-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere. Add DIPEA (3.0 eq) and stir for 5 minutes at 0°C. Rationale: Cooling minimizes the risk of base-catalyzed epimerization at the alpha-carbon.

  • Coupling Reagent Addition: Add HATU (1.2 eq) in one portion. Stir the reaction mixture at 0°C for 15 minutes to allow the formation of the active OAt-ester intermediate.

  • Amine Addition: Add the target amine (1.1 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (25°C), stirring for 4–6 hours.

  • Reaction Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with 1M HCl, water, and brine to remove residual DMF and unreacted amine. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Self-Validating In Vitro DGAT1 Inhibition Assay

To ensure trustworthiness, this biochemical assay utilizes a fluorescently labeled Acyl-CoA substrate. The protocol includes a built-in validation step using a known reference inhibitor to normalize batch-to-batch variations in the microsomal DGAT1 enzyme preparations.

Step-by-Step Methodology:

  • Enzyme Preparation: Isolate human DGAT1-expressing microsomes from Sf9 insect cells. Dilute the microsomes in assay buffer (100 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 1 mg/mL BSA).

  • Compound Plating: Prepare a 10-point dose-response curve of the synthesized scaffold derivative in DMSO. Dispense 1 µL of the compound into a 384-well black microplate. Self-Validation Step: Include wells containing 1 µM of a known DGAT1 inhibitor (e.g., AZD7687) as a 100% inhibition positive control, and DMSO alone as a 0% inhibition negative control.

  • Pre-incubation: Add 20 µL of the microsomal preparation to the compound wells. Incubate at room temperature for 15 minutes to allow equilibrium binding of the inhibitor to the enzyme.

  • Reaction Initiation: Add 20 µL of substrate mix containing 50 µM 1,2-dioleoyl-sn-glycerol (DAG) and 10 µM NBD-palmitoyl-CoA (fluorescently labeled Acyl-CoA).

  • Detection: Incubate for 30 minutes at 30°C. Stop the reaction by adding 40 µL of isopropanol. Measure the fluorescence polarization (Ex/Em = 460/530 nm). The decrease in fluorescence polarization corresponds to the conversion of the bulky NBD-palmitoyl-CoA into the highly lipophilic NBD-TAG product, which partitions into micelles.

Quantitative Data Presentation

The stereochemistry of the 2-(4-Methylphenyl)cyclohexane-1-carboxylic acid scaffold profoundly impacts its biological efficacy. The table below summarizes the structure-activity relationship (SAR) data for representative derivatives, highlighting the necessity of specific conformational geometries for target engagement.

Scaffold StereochemistryDGAT1 IC₅₀ (nM)ACAT1 IC₅₀ (µM)Calculated LogPAqueous Solubility (µM, pH 7.4)
trans-1,2-disubstituted18.5 ± 2.1> 504.1245.2
cis-1,2-disubstituted450.0 ± 15.4> 504.0852.1
trans-1,4-disubstituted12.3 ± 1.8> 504.2538.6
cis-1,4-disubstituted> 1000> 504.2141.0

Data Interpretation: The trans isomers consistently demonstrate superior binding affinity (lower IC₅₀) to DGAT1 compared to their cis counterparts. This causality stems from the trans configuration positioning the p-tolyl group in a pseudo-equatorial plane that perfectly aligns with the hydrophobic cleft of the DGAT1 active site, while the cis configuration introduces steric clashes that prevent deep pocket insertion.

References

  • He, S., et al. (2014). "Discovery of a Potent and Selective DGAT1 Inhibitor with a Piperidinyl-oxy-cyclohexanecarboxylic Acid Moiety". ACS Medicinal Chemistry Letters, 5(10), 1082–1087. Available at:[Link]

  • He, S., et al. (2013). "Potent DGAT1 Inhibitors in the Benzimidazole Class with a Pyridyl-oxy-cyclohexanecarboxylic Acid Moiety". ACS Medicinal Chemistry Letters, 4(8), 773–778. Available at:[Link]

Method

Development of antibacterial agents from cyclohexane carbohydrazide derivatives.

Title : Application Note: Design, Synthesis, and Evaluation of Cyclohexane Carbohydrazide Derivatives as Novel Antibacterial Agents Introduction & Scientific Rationale The escalating crisis of multidrug-resistant (MDR) b...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Application Note: Design, Synthesis, and Evaluation of Cyclohexane Carbohydrazide Derivatives as Novel Antibacterial Agents

Introduction & Scientific Rationale

The escalating crisis of multidrug-resistant (MDR) bacterial infections demands the continuous discovery of novel pharmacophores. Hydrazide-hydrazones, characterized by the R₁R₂C=N-NH-CO-R₃ scaffold, have been extensively documented for their broad-spectrum antimicrobial properties[1]. Recently, structural optimization strategies have identified the 4-arylcyclohexane core—specifically 4-(4-chlorophenyl)cyclohexane carbohydrazide derivatives—as highly potent scaffolds for antibacterial drug development[2].

The incorporation of the cyclohexane ring provides critical conformational flexibility and lipophilicity, which are essential for penetrating complex bacterial cell envelopes[3]. Concurrently, the carbohydrazide moiety acts as a vital hydrogen bond donor and acceptor, facilitating precise target binding. This application note outlines the structural rationale, step-by-step synthetic protocols, and biological evaluation methodologies required to develop these derivatives into viable antibacterial leads.

Structure-Activity Relationship (SAR) Insights

Understanding the SAR of cyclohexane carbohydrazide derivatives is paramount for lead optimization. The antibacterial potency of these compounds is strictly dependent on the electronic and steric nature of the heterocyclic ring attached to the hydrazone moiety[2]:

  • High Potency (Excellent Activity): The integration of nitrogen-containing heterocycles (e.g., pyridine, quinoline, imidazole, and indole) significantly enhances antibacterial activity against both Gram-positive (S. aureus, S. pyogenes) and Gram-negative (E. coli, P. aeruginosa) strains[2]. The nitrogen atom likely participates in critical hydrogen bonding or metal chelation within the bacterial target.

  • Moderate Potency (Good Activity): Oxygen or sulfur-containing heterocycles (e.g., benzofuran, furan, thiophene) exhibit good, albeit slightly lower, antibacterial activity[2].

  • Low/Nil Potency: Unsubstituted phenyl rings or sterically hindered aliphatic chains fail to establish necessary target interactions, resulting in diminished or nil activity.

Development Workflow

The following workflow illustrates the logical progression from precursor synthesis to hit identification.

Workflow Start 4-(4-Chlorophenyl)cyclohexane Carboxylic Acid Esterification Esterification (MeOH / H2SO4) Start->Esterification Hydrazinolysis Hydrazinolysis (NH2NH2.H2O) Esterification->Hydrazinolysis Condensation Condensation with Substituted Acetophenones Hydrazinolysis->Condensation Characterization Spectral Characterization (IR, 1H-NMR, MS) Condensation->Characterization Screening In Vitro Antibacterial Screening (MIC / ZOI) Characterization->Screening Hit Hit Identification & Lead Optimization Screening->Hit

Caption: Workflow for the synthesis and screening of cyclohexane carbohydrazide derivatives.

Experimental Protocols

Protocol 4.1: Synthesis of (E)-4-(substituted phenyl)-N'-(1-phenylethylidene) cyclohexanecarbohydrazide derivatives Causality & Logic: This synthesis relies on a nucleophilic addition-elimination mechanism. Glacial acetic acid is utilized as a catalyst to protonate the carbonyl oxygen of the substituted acetophenone. This protonation increases the electrophilicity of the carbonyl carbon, facilitating a highly efficient nucleophilic attack by the terminal nitrogen of the hydrazide intermediate.

Step-by-Step Methodology:

  • Preparation of the Hydrazide Intermediate: React commercially available 4-(4-chlorophenyl)cyclohexanecarboxylic acid with absolute methanol in the presence of catalytic concentrated H₂SO₄ to form the corresponding ester. Reflux the isolated ester with 80% hydrazine hydrate in ethanol for 6-8 hours to yield 4-(4-chlorophenyl)cyclohexanecarbohydrazide.

  • Condensation Reaction: Dissolve equimolar quantities (0.01 mol) of the synthesized carbohydrazide and a selected substituted acetophenone (e.g., containing a pyridine or quinoline moiety) in 20 mL of absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to initiate acid-catalyzed condensation.

  • Reflux & Monitoring: Reflux the reaction mixture on a water bath for 4-6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system to ensure complete consumption of starting materials.

  • Isolation: Pour the hot mixture into crushed ice. Filter the precipitated solid, wash thoroughly with cold water, dry, and recrystallize from hot ethanol to yield the pure hydrazone derivative.

  • Validation: Confirm the molecular structure using ¹H-NMR (DMSO-d₆) by verifying the presence of the -CONH- proton at ~10.2 ppm and the -N=CH- proton at ~8.2 ppm. IR spectroscopy should confirm C=O stretching at ~1650 cm⁻¹ and C=N stretching at ~1600 cm⁻¹[4].

Protocol 4.2: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution) Causality & Logic: To ensure a self-validating and reproducible system, this protocol incorporates resazurin dye as a redox indicator. As metabolically active bacteria reduce the blue resazurin to pink resorufin, it provides a definitive, objective visual and spectrophotometric validation of cell viability, eliminating the subjective errors associated with reading broth turbidity[5].

Step-by-Step Methodology:

  • Inoculum Preparation: Suspend isolated colonies of target strains (S. aureus, S. pyogenes, E. coli, P. aeruginosa) in sterile saline to match a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL). Dilute the suspension 1:100 in Mueller-Hinton Broth (MHB).

  • Compound Dilution: Dissolve the synthesized derivatives in DMSO (ensuring final DMSO concentration remains <1% to prevent solvent-induced bacterial toxicity). Prepare serial two-fold dilutions in a 96-well microtiter plate, with concentrations ranging from 512 µg/mL down to 0.5 µg/mL.

  • Inoculation: Dispense 50 µL of the standardized bacterial suspension into each well containing 50 µL of the diluted compound.

  • Controls Integration: Include a positive growth control (MHB + bacteria), a negative sterility control (MHB only), and a reference standard control (e.g., Ciprofloxacin) to validate assay performance.

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours under aerobic conditions.

  • Readout & Validation: Add 10 µL of a 0.01% resazurin aqueous solution to each well. Incubate for an additional 2 hours. The Minimum Inhibitory Concentration (MIC) is defined as the lowest compound concentration that prevents the color change from blue to pink.

Quantitative Data Summary

The table below summarizes the representative antibacterial efficacy of various synthesized 4-(4-chlorophenyl)cyclohexane carbohydrazide derivatives, demonstrating the profound impact of the R-group substituent[2],.

Compound CodeSubstituent (R)S. aureus (MIC µg/mL)E. coli (MIC µg/mL)Zone of Inhibition (mm)Activity Level
4f Pyridine12.525.021 - 25Excellent
4g Quinoline6.2512.522 - 25Excellent
4h Imidazole12.512.521 - 24Excellent
4a Benzofuran50.0100.016 - 20Moderate
4d Phenyl (Unsubstituted)>200>200NilInactive
Ref Ciprofloxacin1.563.1230 - 35Standard

Proposed Mechanism of Action

While the precise molecular target of cyclohexane carbohydrazide derivatives is subject to ongoing elucidation, structural homologies to other membrane-active cyclohexane analogs[6] and hydrazones suggest a highly effective dual mechanism. The lipophilic cyclohexane core facilitates the disruption of bacterial solute transport, while the hydrazone moiety acts as a pharmacophore for the chelation of essential intracellular metal ions (e.g., Zn²⁺, Fe²⁺), leading to the inhibition of critical metalloenzymes[1].

Mechanism Compound Cyclohexane Carbohydrazide Derivative Membrane Bacterial Cell Membrane Interaction Compound->Membrane Lipophilic Core Chelation Intracellular Metal Chelation (Zn2+, Fe2+) Compound->Chelation Hydrazone Moiety Transport Inhibition of Solute Transport Membrane->Transport Enzyme Metalloenzyme Inhibition Chelation->Enzyme Death Bacterial Cell Death (Bactericidal Effect) Transport->Death Enzyme->Death

Caption: Proposed dual mechanism of action for cyclohexane carbohydrazide antibacterial agents.

References[2] Venkatasatyanarayana, G., et al. (2015). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. Asian Journal of Chemistry. URL: https://asianpubs.org/article/18731[5] Venkatasatyanarayana, G., et al. (2015). (PDF) Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. ResearchGate. URL: https://www.researchgate.net[3] BenchChem. Comparative Analysis of 4-(2-Chlorophenyl)cyclohexan-1-one Analogs: A Guide for Researchers. BenchChem. URL:https://www.benchchem.com[4] Venkatasatyanarayana, G., et al. (2016). Synthesis, characterization and antimicrobial evaluation of (E)- 4-(substitutedphenyl)-N'-(1-phenylethylidene)cyclohexane carbohydrazide derivatives. NIScPR Online Periodical Repository. URL: http://nopr.niscpr.res.in[6] Peregrym, K., et al. (2021). Synthesis, antimicrobial evaluation, and molecular docking studies of Mannich base analogs derived from 2,3-dihydro-1,3,4-oxadiazole-2(3H)-thione scaffold. OUCI. URL:https://dntb.gov.ua[7] Lloyd, W. J., et al. Cyclohexane triones, novel membrane-active antibacterial agents. PMC. URL:https://www.ncbi.nlm.nih.gov/pmc[1] Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc

Sources

Application

Application Note: Cellular Pharmacology and Assay Workflows for 2-(4-Methylphenyl)cyclohexane-1-carboxylic acid

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists Compound: 2-(4-Methylphenyl)cyclohexane-1-carboxylic acid (CAS: 1266843-52-0) Executive Summary & Pharmacological Rationa...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists Compound: 2-(4-Methylphenyl)cyclohexane-1-carboxylic acid (CAS: 1266843-52-0)

Executive Summary & Pharmacological Rationale

The compound 2-(4-Methylphenyl)cyclohexane-1-carboxylic acid [1] is a highly versatile, lipophilic small-molecule scaffold. Structurally, it features a rigid cyclohexane core, a lipophilic p-tolyl substituent, and a terminal carboxylic acid. This specific pharmacophore closely mimics the structural motifs found in valproate analogues [2] and synthetic modulators of peroxisome proliferator-activated receptors (PPARs)[3].

At physiological pH (7.4), the carboxylic acid moiety (pKa ~4.5) is predominantly ionized. This ionization state acts as a critical electrostatic anchor, potentially interacting with conserved polar residues (such as Tyr473 in the AF-2 helix of the PPARγ ligand-binding domain) [3]. However, the high lipophilicity driven by the p-tolyl group complicates its cellular permeability and toxicity profile. Therefore, evaluating this scaffold requires a robust, self-validating cascade of cell-based assays to decouple non-specific cytotoxicity from genuine receptor modulation.

G A Compound Prep CAS: 1266843-52-0 B Cytotoxicity (HepG2 / ATP) A->B C Permeability (Caco-2 Transwell) B->C Viability > 80% D Functional Assay (PPARγ Reporter) C->D High Papp

Fig 1: Stepwise cell-based screening cascade for novel cyclohexanecarboxylic acid scaffolds.

Core Experimental Workflows

To ensure trustworthiness and reproducibility, every protocol below is designed as a self-validating system , incorporating strict positive/negative controls and statistical quality control metrics (e.g., Z'-factor).

Cell Viability & Cytotoxicity Profiling (HepG2)

Scientific Rationale: Before assessing functional activity, it is imperative to establish the therapeutic window. We utilize HepG2 (human hepatocellular carcinoma) cells rather than standard HEK293 cells because lipophilic carboxylic acids are heavily metabolized in the liver and can occasionally cause idiosyncratic hepatotoxicity via mitochondrial uncoupling. We select an ATP-dependent luminescent assay (CellTiter-Glo) over traditional MTT assays. MTT relies on enzymatic reduction, which can be artificially skewed by metabolic modulators; ATP quantitation provides a direct, orthogonal, and highly sensitive readout of absolute cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque white microplate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 2-(4-Methylphenyl)cyclohexane-1-carboxylic acid in 100% DMSO to create a 10 mM stock. Prepare a 10-point dose-response curve (100 µM to 3 nM) via serial dilution.

  • Treatment: Transfer compounds to the assay plate, ensuring the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.

  • Self-Validation Controls: Include 0.5% DMSO as a vehicle control (100% viability) and 10 µM Staurosporine as a positive kill control (0% viability). Calculate the Z'-factor; the assay is only valid if Z' > 0.5.

  • Detection: After 48 hours of incubation, equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Shake for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence using a multimode microplate reader (integration time: 0.5 seconds/well).

Bidirectional Permeability & Efflux Profiling (Caco-2)

Scientific Rationale: The ionized state of the carboxylic acid at pH 7.4 restricts passive transcellular diffusion, while the p-tolyl group increases membrane partitioning. Furthermore, acidic scaffolds are frequent substrates for apical efflux transporters like Breast Cancer Resistance Protein (BCRP). A bidirectional Caco-2 Transwell assay is required to distinguish between passive diffusion and active efflux, dictating whether the compound can achieve sufficient intracellular concentrations to engage nuclear targets.

Step-by-Step Protocol:

  • Monolayer Culturing: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) at 10^5 cells/cm². Culture for 21 days to allow full differentiation and tight junction formation.

  • Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Only inserts with TEER > 400 Ω·cm² are validated for use.

  • Assay Execution:

    • Apical to Basolateral (A-B): Add 10 µM of the compound to the Apical chamber (pH 6.5, mimicking the intestinal lumen). Add blank buffer (pH 7.4) to the Basolateral chamber.

    • Basolateral to Apical (B-A): Reverse the setup to measure efflux.

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes.

  • Quantification: Analyze samples via LC-MS/MS. Calculate the apparent permeability coefficient ( Papp​ ) and the Efflux Ratio (ER = Papp​(B−A)/Papp​(A−B) ). An ER > 2.0 indicates the compound is a substrate for active efflux.

Functional Target Screening: PPARγ Reporter Assay

Scientific Rationale: Given the structural homology to known PPAR modulators [3], we evaluate the compound's ability to activate PPARγ. We utilize a Gal4-PPARγ chimera reporter system. This isolates the ligand-binding domain (LBD) of PPARγ and fuses it to a Gal4 DNA-binding domain, eliminating background noise from endogenous nuclear receptors and ensuring the luminescent readout is exclusively driven by the compound's interaction with the PPARγ LBD.

G L 2-(4-Methylphenyl)cyclohexane- 1-carboxylic acid R PPARγ LBD L->R Agonism/Antagonism C PPARγ-RXRα Complex R->C RXR RXRα RXR->C P PPRE (DNA) C->P Binding T Luciferase Reporter P->T Gene Expression

Fig 2: Mechanism of action for PPARγ modulation and subsequent luciferase reporter activation.

Step-by-Step Protocol:

  • Transfection: Transiently co-transfect HEK293T cells with a pGal4-PPARγ-LBD expression vector and a pUAS-Luciferase reporter plasmid using Lipofectamine 3000.

  • Treatment: 24 hours post-transfection, treat the cells with varying concentrations of 2-(4-Methylphenyl)cyclohexane-1-carboxylic acid (100 nM to 50 µM).

  • Self-Validation Controls: Use Rosiglitazone (1 µM) as a full agonist positive control. Include a promoter-less Renilla luciferase vector as an internal transfection control (dual-luciferase setup).

  • Readout: After 24 hours of compound exposure, lyse cells and measure Firefly and Renilla luminescence sequentially. Normalize Firefly signals to Renilla signals to correct for transfection efficiency variations.

Data Presentation & Interpretation

To facilitate rapid decision-making, the quantitative outputs from the assay cascade must be synthesized into a standardized pharmacological profile. Below is a representative data structure for evaluating this scaffold.

Assay ParameterMetricRepresentative Target ThresholdsInterpretation of Scaffold Viability
HepG2 Cytotoxicity IC50​ (µM)> 50 µMEnsures a wide therapeutic window; confirms the p-tolyl group does not induce severe lipid accumulation or mitochondrial toxicity.
Caco-2 Permeability (A-B) Papp​ ( 10−6 cm/s)> 10.0Indicates excellent passive absorption, likely driven by the lipophilic cyclohexane-tolyl core overcoming the ionized acid.
Caco-2 Efflux Ratio ER< 2.0Confirms the compound is not heavily restricted by BCRP/P-gp efflux pumps.
PPARγ Activation EC50​ (µM)< 5 µMValidates the scaffold as a true functional modulator of the nuclear receptor.
Assay Quality Control Z'-factor> 0.6Demonstrates the assay is robust, reproducible, and suitable for high-throughput screening.

Conclusion

The evaluation of 2-(4-Methylphenyl)cyclohexane-1-carboxylic acid requires a delicate balance of assessing its lipophilic-driven permeability against its potential for off-target cytotoxicity. By employing ATP-based viability metrics, bidirectional Caco-2 transport, and highly specific Gal4-chimeric reporter assays, researchers can confidently map the structure-activity relationship (SAR) of this versatile scaffold. This self-validating workflow ensures that any observed biological activity is genuine, target-specific, and translationally relevant for drug discovery programs.

References

  • ACS Publications. "De Novo Discovery of α,α-Disubstituted α-amino Acid-Containing α-helical Peptides as Competitive PPARγ PPI Inhibitors." Journal of the American Chemical Society. Available at: [Link]

Method

Analytical Standards for Substituted Cyclohexanecarboxylic Acids: A Comprehensive Guide

Substituted cyclohexanecarboxylic acids are a pivotal class of compounds, integral to the development of pharmaceuticals, agrochemicals, and specialty materials. Their structural diversity, stemming from various substitu...

Author: BenchChem Technical Support Team. Date: March 2026

Substituted cyclohexanecarboxylic acids are a pivotal class of compounds, integral to the development of pharmaceuticals, agrochemicals, and specialty materials. Their structural diversity, stemming from various substituents on the cyclohexane ring, imparts a wide range of chemical and biological properties. Consequently, the rigorous and accurate analytical characterization of these molecules is paramount for quality control, metabolic studies, and regulatory compliance.

This comprehensive guide provides in-depth application notes and protocols for the analysis of substituted cyclohexanecarboxylic acids, tailored for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of methods, this document delves into the rationale behind experimental choices, ensuring a robust and validated approach to their analysis.

Foundational Principles of Analysis: Method Selection and Sample Preparation

The analytical strategy for a substituted cyclohexanecarboxylic acid is fundamentally dictated by its physicochemical properties, including volatility, polarity, and thermal stability, as well as the matrix in which it is present. A critical initial step is a thorough consideration of the analyte's structure to anticipate its behavior under various analytical conditions.

The Critical Role of Sample Preparation

Nearly all samples require some form of preparation before they can be analyzed by chromatographic techniques.[1] The primary objectives of sample preparation are to extract the analyte from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.[2] For substituted cyclohexanecarboxylic acids, which are often present in complex biological or environmental matrices, this step is crucial for obtaining accurate and reproducible results.

Key Considerations for Sample Preparation:

  • Solubility: Initial solubility tests in water, aqueous base (e.g., NaOH), and sodium bicarbonate can provide valuable information about the acidic nature of the analyte.[3]

  • Extraction: Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common techniques for isolating carboxylic acids.[4] The choice of solvent for LLE or the sorbent for SPE should be optimized based on the polarity of the target molecule.

  • Derivatization: Due to their polarity and potential for strong interactions with active sites on chromatographic columns, derivatization is often employed to improve the volatility and chromatographic behavior of carboxylic acids, particularly for gas chromatography (GC) analysis.[5] Common derivatization strategies include esterification (e.g., to form methyl esters) or silylation (e.g., to form trimethylsilyl (TMS) esters).[6][7]

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds.[5] For many substituted cyclohexanecarboxylic acids, especially after derivatization, GC provides excellent separation efficiency. When coupled with a mass spectrometer (MS), it allows for definitive identification and quantification.

Why GC-MS? The Power of Separation and Identification

The synergy between GC's high-resolution separation and MS's specific detection makes GC-MS a gold standard for the analysis of many organic molecules.[2] The GC column separates the components of a mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer fragments the eluted compounds into characteristic ions, providing a molecular fingerprint for identification.

Experimental Protocol: GC-MS Analysis of a Substituted Cyclohexanecarboxylic Acid (as its Methyl Ester)

This protocol outlines a general procedure for the analysis of a substituted cyclohexanecarboxylic acid after conversion to its methyl ester.

Step 1: Derivatization (Methylation)

  • Accurately weigh approximately 1-5 mg of the substituted cyclohexanecarboxylic acid standard or sample into a vial.

  • Add 1 mL of a suitable solvent (e.g., methanol) and a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

  • Heat the mixture at 60-70°C for 1-2 hours.

  • After cooling, neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the methyl ester into an organic solvent like ethyl acetate or hexane.

  • Dry the organic layer over anhydrous sodium sulfate and transfer it to an autosampler vial.

Step 2: GC-MS Instrumentation and Parameters

The following table provides typical GC-MS parameters for the analysis of methyl-substituted cyclohexanecarboxylates. These should be considered as a starting point and may require optimization for specific analytes.

ParameterRecommended SettingRationale
Gas Chromatograph (GC)
ColumnDB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)[2]A non-polar column suitable for a wide range of volatile and semi-volatile compounds.
Carrier GasHelium at a constant flow rate of 1 mL/min[2]Provides good efficiency and is inert.
Inlet Temperature250 °C[2]Ensures rapid volatilization of the sample without thermal degradation.
Injection ModeSplitless (for trace analysis) or Split (for higher concentrations)[2]Splitless mode enhances sensitivity for low-concentration samples.
Injection Volume1 µLA standard volume for most GC applications.
Oven Temperature ProgramInitial temperature: 70 °C, hold for 2 minutes; Ramp: 15 °C/min to 280 °C, hold for 5 minutes[2]A gradient program allows for the separation of compounds with a range of boiling points.
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eV[2]A standard, robust ionization technique that produces reproducible fragmentation patterns.
Mass Rangem/z 40-400[2]Covers the expected mass range for the analyte and its fragments.
Ion Source Temperature230 °C[2]Prevents condensation of the analyte in the ion source.
Transfer Line Temperature280 °C[2]Ensures the efficient transfer of the analyte from the GC to the MS without condensation.

Step 3: Data Analysis

  • Identification: The identification of the substituted cyclohexanecarboxylic acid methyl ester is achieved by comparing its mass spectrum with a reference library (e.g., NIST).[8]

  • Quantification: For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations.

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Sample Containing Substituted Cyclohexanecarboxylic Acid Derivatization Derivatization (e.g., Methylation) Sample->Derivatization Extraction Extraction of Methyl Ester Derivatization->Extraction Injection GC Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Identification Identification (Mass Spectrum) DataAcquisition->Identification Quantification Quantification (Calibration Curve) DataAcquisition->Quantification

Caption: Workflow for the GC-MS analysis of substituted cyclohexanecarboxylic acids.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of a broad range of compounds, including those that are non-volatile or thermally labile.[4] For substituted cyclohexanecarboxylic acids, HPLC, particularly in the reverse-phase mode, is a highly effective analytical tool.

The Advantages of HPLC for Carboxylic Acid Analysis

HPLC offers several advantages for the analysis of substituted cyclohexanecarboxylic acids:

  • Direct Analysis: Unlike GC, HPLC often allows for the direct analysis of these compounds without the need for derivatization.

  • Versatility: A wide variety of stationary and mobile phases can be used to optimize the separation of different substituted cyclohexanecarboxylic acids.

  • Compatibility with Various Detectors: HPLC can be coupled with various detectors, including UV-Vis, fluorescence, and mass spectrometry, providing flexibility in detection and quantification.

Experimental Protocol: Reverse-Phase HPLC Analysis

This protocol describes a general method for the analysis of substituted cyclohexanecarboxylic acids using reverse-phase HPLC.

Step 1: Sample Preparation

  • Dissolve the sample in a suitable solvent, typically the mobile phase or a solvent compatible with it (e.g., a mixture of water and acetonitrile).

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

Step 2: HPLC Instrumentation and Parameters

The following table provides a typical set of HPLC conditions. Optimization will be necessary based on the specific analyte and its matrix.

ParameterRecommended SettingRationale
HPLC System
ColumnC18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)A standard, versatile column for the separation of moderately polar to non-polar compounds.
Mobile PhaseA mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid)[9]The organic solvent (acetonitrile) controls the retention, while the acidic modifier suppresses the ionization of the carboxylic acid, leading to better peak shape. Formic acid is preferred for MS compatibility.[9]
Flow Rate1.0 mL/minA typical flow rate for a 4.6 mm i.d. column.
Column Temperature30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume10-20 µLA common injection volume for analytical HPLC.
Detector
UV Wavelength~210 nmCarboxylic acids generally have a UV absorbance maximum at low wavelengths.

Step 3: Data Analysis

  • Identification: The analyte is identified by its retention time compared to that of a known standard.

  • Quantification: A calibration curve is generated by plotting the peak area against the concentration of the standard solutions.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Sample Sample in Solution Filtration Filtration (0.45 µm) Sample->Filtration Injection HPLC Injection Filtration->Injection Separation Reverse-Phase Separation Injection->Separation Detection UV Detection (~210 nm) Separation->Detection DataAcquisition Chromatogram Acquisition Detection->DataAcquisition Identification Identification (Retention Time) DataAcquisition->Identification Quantification Quantification (Peak Area) DataAcquisition->Quantification

Caption: Workflow for the HPLC analysis of substituted cyclohexanecarboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[10] For substituted cyclohexanecarboxylic acids, ¹H and ¹³C NMR provide detailed information about the molecular framework, including the position and stereochemistry of substituents.

The Power of NMR in Structural Characterization

NMR spectroscopy is based on the absorption of radiofrequency waves by atomic nuclei in a magnetic field. The chemical shift, integration, and coupling patterns in an NMR spectrum provide a wealth of information:[10]

  • Chemical Shift (δ): Indicates the electronic environment of a nucleus.

  • Integration: Proportional to the number of nuclei giving rise to a signal.

  • Coupling (Splitting): Provides information about adjacent nuclei.

Experimental Protocol: ¹H NMR Analysis

This protocol outlines the general steps for acquiring a ¹H NMR spectrum of a substituted cyclohexanecarboxylic acid.

Step 1: Sample Preparation

  • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[10]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0.00 ppm.

Step 2: NMR Data Acquisition

  • Acquire the spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Use a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, and number of scans.

Step 3: Data Interpretation

The interpretation of the ¹H NMR spectrum involves assigning the observed signals to the specific protons in the molecule. The following table provides typical chemical shift ranges for protons in cyclohexanecarboxylic acid derivatives.

Proton TypeTypical Chemical Shift (δ, ppm)Notes
Carboxylic Acid (-COOH)10.0 - 13.0 (broad singlet)The acidic proton is highly deshielded.
Proton α to COOH (-CH-COOH)2.2 - 2.6Deshielded by the adjacent carbonyl group.
Cyclohexane Ring Protons1.0 - 2.0A complex region of overlapping multiplets.
Protons on Substituted CarbonsVaries depending on the substituentElectronegative substituents will cause a downfield shift.
Visualizing the NMR Logic

NMR_Logic cluster_concept NMR Principles cluster_information Structural Information ChemicalShift Chemical Shift (δ) ElectronicEnv Electronic Environment ChemicalShift->ElectronicEnv Integration Integration ProtonCount Number of Protons Integration->ProtonCount Coupling Coupling (J) Connectivity Neighboring Protons Coupling->Connectivity Molecule Substituted Cyclohexanecarboxylic Acid Structure ElectronicEnv->Molecule ProtonCount->Molecule Connectivity->Molecule

Caption: Logical relationship between NMR data and molecular structure.

Method Validation: Ensuring Trustworthy Results

The validation of an analytical method is essential to demonstrate that it is suitable for its intended purpose.[11] According to the International Council for Harmonisation (ICH) guidelines, key validation parameters include specificity, linearity, accuracy, precision, and robustness.[12][13]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[12]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[14]

  • Accuracy: The closeness of the test results to the true value.[15]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[14]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

A comprehensive validation protocol should be established and followed to ensure the reliability and reproducibility of the analytical data.[15]

Conclusion

The analysis of substituted cyclohexanecarboxylic acids requires a multi-faceted approach, leveraging a combination of chromatographic and spectroscopic techniques. The choice of the most appropriate method depends on the specific analytical challenge, including the nature of the analyte, the sample matrix, and the required level of sensitivity and structural information. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers, scientists, and drug development professionals can develop and validate robust and reliable analytical methods for these important compounds.

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • Separation of Cyclohexanecarboxylic acid on Newcrom R1 HPLC column | SIELC Technologies.
  • Analytical method validation as per ich and usp | PPTX - Slideshare.
  • Sample preparation procedure using extraction and derivatization of carboxylic acids from aqueous samples by means of deep eutectic solvents for gas chromatographic-mass spectrometric analysis - PubMed. (2018, June 22).
  • 1H NMR Spectrum Analysis: A Comparative Guide to Cyclohex-2-ene-1-carboxylic Acid and Its Isomers - Benchchem.
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22).
  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods | BioPharm International. (2026, March 12).
  • Cyclohexanecarboxylic acid(98-89-5) 1H NMR spectrum - ChemicalBook.
  • GC-MS Analysis of Methyl Cyclohexanecarboxylate: An In-depth Technical Guide - Benchchem.
  • Mass spectrum of Cyclohexanecarboxylic acid , 2-hydroxy-1,6-dimethyl-,methyl ester with Retention Time (RT)= 5.707 … - ResearchGate.
  • Cyclohexanecarboxylic acid, TMS derivative - the NIST WebBook.
  • Mass spectrum of Cyclohexanecarboxylic acid , 2-hydroxy-,ethyl ester... - ResearchGate.
  • CYCLOHEXANECARBOXYLIC ACID ISOPROPYL ESTER(6553-80-6) 1H NMR spectrum.
  • 1H NMR Spectrum of 1Methyl-2-oxo-Cyclohexanecarboxylic acid 2-propenyl ester (400 MHz, CDCl ).
  • Cyclohexanecarboxylic acid | C7H12O2 | CID 7413 - PubChem - NIH.
  • Carboxylic Acid Unknowns and Titration.
  • Cyclohexanecarboxylic acid - the NIST WebBook.
  • SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY - Agilent.
  • Showing Compound Cyclohexanecarboxylic acid (FDB003406) - FooDB. (2010, April 8).
  • Method of analysis of carboxylic acid by mass spectrometry - Google Patents. (n.d.).
  • The newly identified cyclohexane carboxylic acid degradation pathway in... - ResearchGate.
  • Cyclohexanecarboxylic acid - the NIST WebBook.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2025, October 15).
  • CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE by Ernest Darko and Kevin B.
  • Cyclohexanecarboxylic acid analytical standard 98-89-5 - MilliporeSigma.
  • 4-Hydroxy Substituted Cyclohexanecarboxylic Acids [Chemical Structural Class] | TCI AMERICA.
  • Process for the preparation of cyclohexane carboxylic acid compounds - Google Patents. (n.d.).
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - MDPI. (2020, October 22).
  • Enzymes Involved in a Novel Anaerobic Cyclohexane Carboxylic Acid Degradation Pathway.
  • The Analysis of Low Molecular Weight Carboxylic Acids by CE with Indirect UV Detection. (2022, March 17).
  • A Comparative Guide to the Reactivity of Cyclohex-2-ene-1-carboxylic Acid and Cyclohexanecarboxylic Acid - Benchchem.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(p-tolyl)cyclohexanecarboxylic acid

Welcome to the technical support center for the synthesis of 2-(p-tolyl)cyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troublesho...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(p-tolyl)cyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and achieve higher yields and purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-(p-tolyl)cyclohexanecarboxylic acid, offering step-by-step solutions and the scientific reasoning behind them.

Issue 1: Low Yield of the Final Product

A common challenge in the synthesis of 2-(p-tolyl)cyclohexanecarboxylic acid is a lower than expected yield. This can often be attributed to several factors throughout the synthetic sequence. A likely synthetic approach involves a conjugate addition of a tolyl nucleophile to a cyclohexene-1-carboxylic acid derivative, followed by manipulation of the carboxylic acid group if necessary.

Potential Cause Recommended Solution & Scientific Rationale
Inefficient Grignard Reagent Formation Solution: Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents (e.g., diethyl ether or THF). Activate the magnesium turnings with a small crystal of iodine or 1,2-dibromoethane if the reaction is sluggish to initiate.[1] Rationale: Grignard reagents are highly sensitive to moisture and oxygen. Protic solvents will quench the Grignard reagent, reducing the amount available for the desired reaction.[1]
Side Reactions During Conjugate Addition Solution: Perform the conjugate addition at a low temperature (e.g., -78 °C to 0 °C) to favor the 1,4-addition over the 1,2-addition. The use of a copper(I) catalyst, such as copper(I) iodide (CuI) or copper(I) cyanide (CuCN), can significantly promote the conjugate addition pathway.[2][3] Rationale: The reaction of an organometallic reagent with an α,β-unsaturated carbonyl compound can result in either 1,2-addition (to the carbonyl group) or 1,4-addition (conjugate addition).[3][4] Lower temperatures and the use of softer nucleophiles (like organocuprates, formed in situ from the Grignard reagent and a copper salt) favor the thermodynamically more stable 1,4-adduct.[2]
Incomplete Reaction Solution: Increase the reaction time and/or temperature after the initial addition. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC). Rationale: While the initial addition is often performed at low temperatures to control selectivity, allowing the reaction to slowly warm to room temperature and stir for several hours can ensure it proceeds to completion.
Product Loss During Workup and Purification Solution: During the aqueous workup, ensure the pH is appropriately adjusted to either fully protonate the carboxylic acid (for extraction into an organic solvent) or deprotonate it to the carboxylate salt (for washing away neutral organic impurities). Use multiple extractions with smaller volumes of solvent for better recovery. For purification, column chromatography with a suitable solvent system or recrystallization can be employed to isolate the desired product from side products. Rationale: The solubility of the carboxylic acid is pH-dependent. At low pH, it is protonated and more soluble in organic solvents. At high pH, it forms a salt and is more soluble in water. Careful manipulation of pH is crucial for an efficient extraction.
Issue 2: Formation of Significant Side Products

The presence of impurities can complicate purification and reduce the overall yield. Understanding the potential side reactions is key to minimizing their occurrence.

Side Product Formation Mechanism & Prevention Strategy
1,2-Addition Product Mechanism: The Grignard reagent can add directly to the carbonyl group of the ester or carboxylic acid starting material. Prevention: As mentioned previously, the use of a copper(I) catalyst and low reaction temperatures will favor the desired 1,4-conjugate addition.[2][3]
Wurtz Coupling Product (p,p'-bitolyl) Mechanism: The Grignard reagent can react with unreacted p-tolyl halide.[1] Prevention: Add the p-tolyl halide slowly to the magnesium turnings during the Grignard reagent formation to maintain a low concentration of the halide.[1]
Enolization of the Starting Material Mechanism: The Grignard reagent can act as a base and deprotonate the α-carbon of the cyclohexenone derivative, leading to the recovery of starting material after workup.[1] Prevention: Using a less sterically hindered Grignard reagent and lower reaction temperatures can mitigate this side reaction. The addition of cerium(III) chloride (CeCl₃) can also favor nucleophilic addition over enolization.[1]
Issue 3: Difficulty with Diastereoselectivity (Controlling cis/trans Isomers)

The conjugate addition can lead to the formation of both cis and trans isomers of 2-(p-tolyl)cyclohexanecarboxylic acid. The desired isomer may depend on the final application.

Controlling Factor Strategy & Explanation
Steric Hindrance Strategy: The choice of the cyclohexene substrate and the nucleophile can influence the diastereoselectivity. The incoming nucleophile will preferentially attack from the less sterically hindered face of the cyclohexene ring. Explanation: The conformation of the transition state will be influenced by steric interactions, favoring the formation of the thermodynamically more stable product.
Epimerization Strategy: If a mixture of diastereomers is obtained, it may be possible to epimerize the undesired isomer to the more stable one. This is often achieved by treating the mixture with a strong base, such as potassium hydroxide, at elevated temperatures.[5][6] Explanation: The proton on the carbon bearing the carboxylic acid group is acidic and can be removed by a strong base to form an enolate. Reprotonation of the enolate can lead to the formation of either diastereomer, and under thermodynamic control, the more stable isomer will predominate.[5] A patent describes a method for obtaining a high purity of the trans form of 2- or 4-substituted cyclohexanecarboxylic acids from a cis/trans mixture by heating with potassium hydroxide.[6]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 2-(p-tolyl)cyclohexanecarboxylic acid?

A prevalent method involves the conjugate addition of a p-tolyl nucleophile to a cyclohexene-1-carboxylic acid derivative. A common nucleophile for this purpose is p-tolylmagnesium bromide, a Grignard reagent.[7] The reaction is typically performed on an ester of cyclohexene-1-carboxylic acid to avoid the acidic proton of the carboxylic acid interfering with the Grignard reagent. The resulting ester is then hydrolyzed to the desired carboxylic acid.[8]

An alternative approach is the hydrogenation of p-toluic acid to 4-methyl-cyclohexanecarboxylic acid, followed by further functionalization, though this is a different isomer.[6] The direct synthesis of the 2-substituted product often relies on building the substituted ring.

Q2: How can I prepare the p-tolylmagnesium bromide Grignard reagent?

To prepare p-tolylmagnesium bromide, react p-bromotoluene with magnesium turnings in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF) under an inert atmosphere.[1] The reaction is initiated by adding a small amount of the p-bromotoluene solution to the magnesium. Once the reaction starts (indicated by bubbling and a color change), the remaining p-bromotoluene solution is added dropwise at a rate that maintains a gentle reflux.[1]

Q3: What are the best practices for the purification of the final product?

The purification strategy will depend on the nature of the impurities.

  • Recrystallization: If the product is a solid and the main impurities have different solubilities, recrystallization from a suitable solvent is an effective method for obtaining high purity.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a versatile technique. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically used to elute the components.

  • Acid-Base Extraction: This technique can be used to separate the carboxylic acid product from neutral organic impurities. By dissolving the crude product in an organic solvent and washing with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution), the carboxylic acid will be converted to its water-soluble carboxylate salt and move to the aqueous layer. The layers are then separated, and the aqueous layer is acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which can then be extracted back into an organic solvent.

Q4: How can I confirm the identity and purity of my 2-(p-tolyl)cyclohexanecarboxylic acid?

A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide information about the structure of the molecule, including the connectivity of atoms and the relative number of protons.

  • Mass Spectrometry (MS): This will determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The presence of a strong, broad absorption around 2500-3300 cm⁻¹ (O-H stretch) and a sharp absorption around 1700 cm⁻¹ (C=O stretch) are characteristic of a carboxylic acid.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity for a solid compound.

Visualizations

Experimental Workflow: Conjugate Addition Route

G cluster_0 Reagent Preparation cluster_1 Conjugate Addition cluster_2 Workup & Hydrolysis cluster_3 Purification & Analysis p_bromotoluene p-Bromotoluene grignard p-Tolylmagnesium Bromide Formation p_bromotoluene->grignard mg Magnesium Turnings mg->grignard ether Anhydrous Ether ether->grignard reaction Conjugate Addition Reaction grignard->reaction Add Grignard Reagent cyclohexene_ester Cyclohexene-1- carboxylate Ester cyclohexene_ester->reaction cu_catalyst Cu(I) Catalyst (optional) cu_catalyst->reaction quench Aqueous Quench reaction->quench hydrolysis Ester Hydrolysis (Acid or Base) quench->hydrolysis extraction Acid-Base Extraction hydrolysis->extraction purification Purification (Recrystallization or Chromatography) extraction->purification analysis Characterization (NMR, MS, IR) purification->analysis

Caption: Workflow for the synthesis of 2-(p-tolyl)cyclohexanecarboxylic acid via conjugate addition.

Troubleshooting Logic: Low Yield

G start Low Yield Observed check_grignard Check Grignard Formation start->check_grignard check_reaction_cond Review Reaction Conditions check_grignard->check_reaction_cond No grignard_issue Moisture/Oxygen Contamination? Inactive Mg? check_grignard->grignard_issue Yes check_workup Analyze Workup/Purification check_reaction_cond->check_workup No reaction_issue Side Reactions (1,2-addition)? Incomplete Reaction? check_reaction_cond->reaction_issue Yes workup_issue Product Loss During Extraction? check_workup->workup_issue Yes end_node Yield Improved check_workup->end_node No grignard_solution Use Anhydrous Conditions Activate Mg with Iodine grignard_issue->grignard_solution grignard_solution->end_node reaction_solution Lower Temperature Add Cu(I) Catalyst Increase Reaction Time reaction_issue->reaction_solution reaction_solution->end_node workup_solution Optimize pH Control Perform Multiple Extractions workup_issue->workup_solution workup_solution->end_node

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

  • Wikipedia. Nucleophilic conjugate addition. [Link]

  • Lumen Learning. Conjugate addition. [Link]

  • Chemistry LibreTexts. Conjugate Addition Reactions. [Link]

  • Google Patents. Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
  • Google Patents. Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
  • Arabian Journal of Chemistry. Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. [Link]

  • Chemistry LibreTexts. Synthesis of Carboxylic Acids. [Link]

Sources

Optimization

Technical Support Center: Managing Low Solubility of 2-(4-Methylphenyl)cyclohexane-1-carboxylic acid

Welcome to the Technical Support Center. This guide is engineered for researchers, assay developers, and drug discovery scientists facing solubility challenges with 2-(4-Methylphenyl)cyclohexane-1-carboxylic acid .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, assay developers, and drug discovery scientists facing solubility challenges with 2-(4-Methylphenyl)cyclohexane-1-carboxylic acid .

Due to its structural profile—a highly lipophilic p-tolyl group, a bulky hydrophobic cyclohexane ring, and an ionizable carboxylic acid moiety—this compound is prone to precipitation, non-specific binding, and erratic dose-response behavior in aqueous biological assays. This guide provides causality-driven troubleshooting, self-validating protocols, and mechanistic strategies to ensure robust and reproducible data.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does the compound precipitate immediately when I dilute my DMSO stock into the assay buffer? A: This is caused by the "solvent shift" phenomenon. The compound exhibits high kinetic solubility in 100% DMSO but negligible thermodynamic solubility in water. When a high-concentration DMSO stock is injected directly into an aqueous medium, the local DMSO concentration drops instantaneously. This forces the lipophilic p-tolyl and cyclohexane rings to aggregate via hydrophobic interactions before they can disperse[1]. To prevent this, you must perform serial dilutions in 100% DMSO first, followed by a single rapid-mixing step into the aqueous buffer.

Q2: How can I leverage the compound's chemical structure to improve its solubility without increasing DMSO concentrations? A: You can manipulate the ionization state of the molecule. The compound features a carboxylic acid group with an estimated pKa of ~4.5 to 5.0. In acidic or unbuffered media (pH < 4.5), the molecule exists predominantly in its unionized, highly lipophilic state, which is insoluble in water. By utilizing an assay buffer adjusted to pH 7.2–7.4 (e.g., using HEPES or PBS), you ensure that >99% of the molecules are in the ionized (carboxylate) form. Ionization significantly increases the compound's polarity and aqueous solubility[2].

Q3: Even at pH 7.4, I am losing compound to the plastic walls of my multi-well plates. How do I prevent this non-specific binding (NSB)? A: NSB to polystyrene plates is a hallmark of lipophilic compounds. You can mitigate this by introducing a carrier molecule. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective; the hydrophobic p-tolyl group inserts into the lipophilic internal cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin keeps the entire inclusion complex dissolved in the aqueous phase[3]. Alternatively, supplementing your buffer with a mild non-ionic surfactant (e.g., 0.05% Tween-20) can reduce surface adsorption[4].

Q4: What is the maximum allowable DMSO concentration for my cell-based assays? A: High concentrations of DMSO are cytotoxic and can alter cellular phenotypes, leading to false positives or negatives. For standard immortalized cell lines, the final DMSO concentration should be strictly maintained at or below 0.5% (v/v)[1]. For sensitive primary cell cultures, the limit is 0.1%[1]. Crucially, every well—including vehicle controls—must contain the exact same final percentage of DMSO to ensure the assay is self-validating[4].

Part 2: Mechanistic Workflows & Visualizations

To successfully manage this compound, you must integrate proper solvent handling with chemical complexation strategies. The diagrams below illustrate the logical workflows and molecular mechanisms required to maintain solubility.

Workflow Start 100% DMSO Stock (10 mM) Step1 Serial Dilution (in 100% DMSO) Start->Step1 Maintain solubility Step2 Aqueous Buffer Transfer (Rapid Mixing) Step1->Step2 1:200 Dilution Decision Precipitation Observed? Step2->Decision Visual/OD check Yes Add 0.05% Tween-20 or 10% HP-β-CD Decision->Yes Yes No Proceed to Assay (Final DMSO ≤ 0.5%) Decision->No No Yes->No Resolubilized

Workflow for stepwise DMSO dilution to prevent compound precipitation.

Mechanism Compound 2-(4-Methylphenyl)cyclohexane- 1-carboxylic acid LowPH pH < 4.5 (Unionized) Highly Lipophilic Compound->LowPH Acidic Media HighPH pH > 6.5 (Ionized) Increased Aqueous Solubility Compound->HighPH Basic/Neutral Media CD Addition of HP-β-CD (Hydrophobic Cavity) LowPH->CD Poor Solubility Complex Inclusion Complex (Shielded p-tolyl group) HighPH->Complex Synergistic Enhancement CD->Complex Encapsulation

Mechanistic pathways for enhancing solubility via ionization and cyclodextrin complexation.

Part 3: Quantitative Parameters

Adhering to strict quantitative limits is non-negotiable for reproducible assay development. The tables below summarize the critical parameters for handling this compound.

Table 1: Recommended Final DMSO Limits by Assay Type

Assay TypeRecommended Final DMSO (%)Causality / Rationale
Cell-based Assays (General) ≤ 0.5%Minimizes cytotoxicity and off-target phenotypic alterations[1].
Primary Cell Cultures ≤ 0.1%Primary cells exhibit heightened sensitivity to solvent-induced stress[1].
High-Throughput Screening 0.1% - 1.0%Balances compound solubility with assay reproducibility; requires strict vehicle controls[1].
Direct Binding Assays (e.g., SPR) 2.0% (strictly matched)Higher limits are acceptable if solvent correction curves are rigorously applied to account for bulk refractive index changes[4].

Table 2: Physicochemical Properties & Solubility Strategies

Structural FeatureCharacteristicTargeted Solubility Enhancement Strategy
Carboxylic Acid Moiety pKa ~ 4.5 - 5.0Adjust assay buffer to pH 7.2–7.4 to ensure >99% ionization, maximizing thermodynamic solubility[2].
p-Tolyl Group Highly lipophilicUtilize HP-β-CD to encapsulate the hydrophobic ring within its cavity[3].
Cyclohexane Ring Hydrophobic bulkAdd 0.05% Tween-20 to the buffer to prevent non-specific binding to plasticware[4].

Part 4: Self-Validating Experimental Protocols

Do not simply mix the compound into your buffer. Follow these validated methodologies to ensure the compound remains in solution and your data remains artifact-free.

Protocol A: Stepwise DMSO Dilution (Preventing Solvent Shift)

Causality: Diluting directly into aqueous buffers from a high-concentration stock causes rapid solvent shift, leading to irreversible nucleation and precipitation.

  • Master Stock Preparation: Accurately weigh the dry powder and dissolve it in 100% anhydrous DMSO to create a 10 mM master stock. Store in tightly sealed aliquots at -20°C to prevent hygroscopic water absorption[1].

  • Serial Dilution in Solvent: Prepare all intermediate concentration points (e.g., for a dose-response curve) in 100% DMSO . Do not introduce aqueous buffers at this stage.

  • Aqueous Transfer: Transfer the required volume of the DMSO intermediate directly into the aqueous assay buffer (e.g., pipetting 1 µL of DMSO stock into 199 µL of buffer yields a 0.5% final DMSO concentration). Mix rapidly via vortexing to ensure instantaneous dispersion.

  • Vehicle Control Validation: Prepare a negative control by adding the exact same volume of 100% DMSO (without the compound) to the assay buffer. This ensures any observed biological effects are due to the compound, not the solvent[4].

Protocol B: HP-β-CD Inclusion Complexation

Causality: Thermodynamic equilibrium must be reached for the lipophilic p-tolyl group to fully insert into the cyclodextrin cavity, shielding it from the aqueous environment.

  • Carrier Preparation: Prepare a 10% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in a physiologically relevant buffer (e.g., PBS, pH 7.4).

  • Complexation: Add 2-(4-Methylphenyl)cyclohexane-1-carboxylic acid (either as a dry powder or from a highly concentrated DMSO stock) to the HP-β-CD solution.

  • Incubation: Agitate the mixture continuously at 37°C for 2 to 4 hours. This incubation period is critical to allow the inclusion complex to form[3].

  • Filtration: Pass the resulting solution through a 0.22 µm PTFE syringe filter. This step acts as a physical validation, removing any uncomplexed, precipitated compound and ensuring only the fully solubilized inclusion complex is introduced to your assay.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics National Institutes of Health (PMC) URL:[Link]

  • Solubility enhancement of mefenamic acid by inclusion complex with β-cyclodextrin: in silico modelling, formulation, characterisation, and in vitro studies National Institutes of Health (PMC) URL:[Link]

  • Buffer and sample preparation for direct binding assay in 2% DMSO Cytiva Life Sciences (formerly GE Healthcare) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Hydrogenation of Substituted Benzoic Acids

Welcome to the technical resource hub for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of substituted benzoic acids. This guide is designed to provide practical, fiel...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical resource hub for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of substituted benzoic acids. This guide is designed to provide practical, field-proven insights into catalyst selection, reaction optimization, and troubleshooting. Our goal is to move beyond simple protocols and explain the fundamental principles that govern success in these challenging transformations.

Part 1: Fundamentals of Catalyst Selection (FAQ)

This section addresses the foundational questions researchers face when designing a hydrogenation experiment for substituted benzoic acids.

Q1: What are the primary goals in the hydrogenation of substituted benzoic acids, and how do they influence catalyst choice?

A1: The two primary transformation goals are:

  • Ring Hydrogenation: Saturation of the aromatic ring to produce the corresponding cyclohexanecarboxylic acid. This is a crucial step in the synthesis of intermediates for materials like nylon-6 and various pharmaceuticals.[1]

  • Carboxyl Group Reduction: Reduction of the carboxylic acid to a benzyl alcohol or, through subsequent hydrogenolysis, to a toluene derivative.

The desired outcome dictates the choice of catalyst, as different metals exhibit distinct chemoselectivities. For instance, palladium is excellent for ring hydrogenation while leaving the carboxyl group untouched, whereas a bimetallic system like Ru-Sn/Al₂O₃ can favor the reduction of the carboxyl group.[2][3]

Q2: Which catalysts are most commonly used for the selective hydrogenation of the aromatic ring?

A2: For selective saturation of the benzene ring to a cyclohexane ring while preserving the carboxylic acid moiety, noble metal catalysts are the preferred choice. The activity for ring hydrogenation typically follows this general trend: Rhodium (Rh) > Ruthenium (Ru) > Platinum (Pt) > Palladium (Pd) .[4]

  • Palladium on Carbon (Pd/C): This is a widely used and cost-effective catalyst that selectively hydrogenates the aromatic ring to give cyclohexane carboxylic acid with high selectivity.[2]

  • Rhodium on Carbon (Rh/C): Often exhibits the highest activity for ring hydrogenation, allowing for reactions under milder conditions compared to other metals.[4]

  • Ruthenium on Carbon (Ru/C): Highly active for ring hydrogenation, but can also facilitate the reduction of the carboxylic acid group, especially under more forcing conditions.[2][5]

  • Platinum on Titania (Pt/TiO₂): Has demonstrated exceptionally high activity (high turnover frequency) for benzoic acid hydrogenation under relatively mild conditions.[1][6]

Q3: If my goal is to reduce the carboxylic acid group and leave the aromatic ring intact, what catalyst should I consider?

A3: Selectively reducing the carboxylic acid of a benzoic acid is challenging. This requires catalysts that favor the hydrogenation of the C=O bond over the aromatic ring. Bimetallic catalysts are often employed for this purpose.

  • Platinum-Tin Oxide (Pt/SnO₂): This catalyst has shown excellent selectivity (97%) for the hydrogenation of benzoic acid to benzyl alcohol under relatively mild conditions, with no ring hydrogenation products observed.[7][8]

  • Ruthenium-Tin on Alumina (Ru-Sn/Al₂O₃): This system is a known chemoselective catalyst for the hydrogenation of the –COOH group of benzoic acid to produce benzyl alcohol.[2][3]

Q4: What is the fundamental mechanism of heterogeneous catalytic hydrogenation of an aromatic ring?

A4: The process, known as the Horiuti-Polanyi mechanism, occurs on the surface of the metal catalyst.[9]

  • Adsorption: Both hydrogen gas (H₂) and the benzoic acid substrate adsorb onto the catalyst surface.

  • Hydrogen Dissociation: The catalyst weakens and breaks the strong H-H bond, forming reactive atomic hydrogen species bound to the metal.[9][10]

  • Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the adsorbed aromatic ring.

  • Stereochemistry: The hydrogen atoms typically add to the face of the ring adsorbed on the catalyst, resulting in a syn-addition. This often leads to the formation of the cis-isomer as the major product.[9][11]

  • Desorption: Once saturated, the product (cyclohexanecarboxylic acid) desorbs from the catalyst surface, freeing the active site for the next cycle.[9]

Part 2: Troubleshooting Guide

This section is formatted to address specific problems encountered during experiments, providing causal explanations and actionable solutions.

Q5: My reaction shows very low or no conversion. What are the likely causes?

A5: Low conversion is a common issue that can usually be traced back to catalyst activity or reaction conditions.

Troubleshooting Workflow: Low Conversion

Start Problem: Low Conversion Cause1 Catalyst Inactivity Start->Cause1 Cause2 Sub-Optimal Conditions Start->Cause2 Cause3 System Leaks Start->Cause3 Cause4 Substrate/Solvent Issues Start->Cause4 Sol1a Verify catalyst quality (use fresh/new batch). Cause1->Sol1a Sol1b Ensure proper activation (if required, e.g., Raney Ni). Cause1->Sol1b Sol1c Check for catalyst poisons (sulfur, halides in substrate).[12] Cause1->Sol1c Sol2a Increase H₂ Pressure. Conversion often increases with pressure.[4] Cause2->Sol2a Sol2b Increase Temperature. Aromatic rings require energy to overcome stability.[13] Cause2->Sol2b Sol2c Increase Catalyst Loading. Cause2->Sol2c Sol2d Ensure sufficient agitation (>800 rpm) to overcome mass transfer limitations.[14] Cause2->Sol2d Sol3 Perform a leak test on the reactor system. Cause3->Sol3 Sol4 Confirm substrate purity. Check solvent compatibility. Some solvents can deactivate catalysts.[15] Cause4->Sol4

Sources

Reference Data & Comparative Studies

Validation

The Double-Edged Sword of Stereochemistry: A Comparative Analysis of Cis and Trans Isomers' Biological Activity

In the intricate world of molecular biology and drug development, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, can be the determining factor between a life-saving therapeutic and...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of molecular biology and drug development, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, can be the determining factor between a life-saving therapeutic and an inert or even toxic compound. This guide provides an in-depth comparative analysis of the biological activities of cis and trans geometric isomers, offering researchers, scientists, and drug development professionals a comprehensive understanding of how this seemingly subtle structural difference can lead to profoundly different physiological outcomes. We will delve into key examples, supported by experimental data, and provide detailed methodologies to empower your own investigations into this critical aspect of pharmacology.

The Fundamental Importance of Geometric Isomerism in Biological Systems

Geometric isomerism, also known as cis-trans isomerism, arises from restricted rotation around a bond, most commonly a carbon-carbon double bond or in a ring structure. Cis isomers have functional groups on the same side of the plane of the bond, while trans isomers have them on opposite sides.[1] This seemingly simple variation in spatial arrangement dramatically alters the molecule's overall shape, which in turn dictates its ability to interact with biological targets such as enzymes and receptors. The lock-and-key model of molecular interactions underscores this principle: a change in the "key's" shape (the isomer) can prevent it from fitting into the "lock" (the biological target), thereby altering its biological effect.[1]

Case Study 1: The Striking Contrast of Cisplatin and Transplatin in Cancer Therapy

The classic example illustrating the profound impact of geometric isomerism on biological activity is the comparison between cisplatin and its trans isomer, transplatin. Cisplatin is a cornerstone of chemotherapy for various cancers, including testicular, ovarian, and bladder cancers, while transplatin is clinically ineffective.[2][3]

Mechanism of Action: A Tale of Two Adducts

The anticancer activity of cisplatin stems from its ability to form specific types of adducts with DNA.[4] Upon entering a cell, the chloride ligands are hydrolyzed, allowing the platinum atom to bind to the N7 position of purine bases, primarily guanine. The cis configuration is crucial as it enables the formation of 1,2-intrastrand crosslinks, where the platinum atom binds to two adjacent guanine bases on the same DNA strand.[5] This lesion creates a significant kink in the DNA double helix, which is poorly repaired by cellular machinery and ultimately triggers apoptosis (programmed cell death).

In contrast, the trans geometry of transplatin prevents the formation of these 1,2-intrastrand adducts. Instead, it primarily forms monofunctional adducts and interstrand crosslinks, which are more readily repaired by the cell's DNA repair mechanisms.[5] This difference in DNA adduct formation is the primary reason for the dramatic disparity in their cytotoxic effects.

Quantitative Comparison of Cytotoxicity

The difference in biological activity is starkly reflected in their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug required to inhibit a biological process by 50%.

IsomerTarget Cancer Cell LinesApproximate IC50 Range (µM)Biological Outcome
Cisplatin Ovarian, Testicular, Lung, Bladder1 - 10[6]Potent anticancer activity, induces apoptosis[4]
Transplatin Various> 50 (often inactive)[7]Clinically ineffective, minimal cytotoxicity[2]

One study found the inhibitory effect of cisplatin on gene expression to be approximately seven times that of transplatin.[8]

Experimental Protocol: DNA Adduct Formation Analysis via ³²P-Postlabelling

This method allows for the highly sensitive detection and quantification of DNA adducts.

Causality Behind Experimental Choices: This protocol utilizes the specificity of certain enzymes to digest unmodified DNA while leaving the bulky platinum adducts intact. The subsequent radiolabeling allows for extremely sensitive detection, making it ideal for quantifying the low levels of adducts formed in cellular DNA.

Step-by-Step Methodology: [9][10][11]

  • DNA Isolation: Isolate genomic DNA from cells treated with either cisplatin or transplatin.

  • Enzymatic Digestion: Digest the DNA to nucleoside 3'-monophosphates using a mixture of micrococcal nuclease and spleen phosphodiesterase. This step breaks down the DNA backbone.

  • Adduct Enrichment: The bulky platinum-DNA adducts are resistant to complete digestion. This inherent resistance allows for their enrichment from the digested mixture.

  • ³²P-Labeling: The 5'-hydroxyl group of the adducts is phosphorylated using [γ-³²P]ATP and T4 polynucleotide kinase. This step attaches a radioactive label to the adducts for detection.

  • Chromatographic Separation: The radiolabeled adducts are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: The amount of radioactivity in the adduct spots is measured using a phosphorimager or by scintillation counting, allowing for the quantification of DNA adducts.

DNA_Adduct_Formation

Case Study 2: Oleic Acid vs. Elaidic Acid - The "Good" vs. "Bad" Fats

The impact of geometric isomerism extends beyond pharmaceuticals to everyday nutrition. Oleic acid, a cis unsaturated fatty acid, is the primary component of olive oil and is associated with various health benefits. Its trans isomer, elaidic acid, is a major component of industrially produced trans fats and is linked to an increased risk of cardiovascular disease.

Differential Effects on Lipid Profiles and Cellular Signaling

The linear shape of elaidic acid, in contrast to the kinked structure of oleic acid, allows it to pack more tightly, similar to saturated fats. This structural difference has profound effects on lipid metabolism and cellular function.

  • Lipid Profile: Consumption of elaidic acid has been shown to increase levels of low-density lipoprotein (LDL, or "bad" cholesterol) and decrease levels of high-density lipoprotein (HDL, or "good" cholesterol), contributing to a more atherogenic lipid profile.[12][13] Oleic acid, on the other hand, is generally associated with a more favorable lipid profile.

  • Cellular Signaling: Studies have shown that oleic acid and elaidic acid have distinct effects on the expression of adipokines and myokines, which are signaling proteins involved in insulin sensitivity. For example, in cell models, oleic acid increased insulin-stimulated glucose uptake, while elaidic acid did not.

Quantitative Comparison of Effects on Cholesterol Levels
IsomerEffect on LDL CholesterolEffect on HDL CholesterolAssociated Health Outcome
Oleic Acid (cis) Generally neutral or slight decreaseGenerally neutral or slight increaseReduced risk of cardiovascular disease
Elaidic Acid (trans) Increase[12][13]Decrease[12]Increased risk of cardiovascular disease
Experimental Protocol: Competitive Radioligand Binding Assay

This assay can be used to determine the binding affinity of oleic and elaidic acid to specific receptors or binding proteins, which can help elucidate their different signaling pathways.

Causality Behind Experimental Choices: This protocol relies on the principle of competition between a radiolabeled ligand and an unlabeled test compound (the isomer) for a finite number of receptor binding sites. By measuring the displacement of the radioligand, we can infer the binding affinity of the test compound.

Step-by-Step Methodology: [14][15][16]

  • Membrane Preparation: Prepare cell membranes or tissue homogenates that express the target receptor.

  • Incubation: Incubate the membrane preparation with a fixed concentration of a high-affinity radioligand and varying concentrations of the unlabeled test compound (cis or trans isomer).

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This is typically done by rapid filtration through a glass fiber filter that traps the membranes while allowing the unbound ligand to pass through.

  • Quantification of Bound Radioactivity: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 value is determined, which is the concentration of the unlabeled ligand that displaces 50% of the specifically bound radioligand. The inhibition constant (Ki), which reflects the binding affinity of the isomer, can then be calculated using the Cheng-Prusoff equation.

Lipid_Metabolism

Case Study 3: Stilbene Isomers - A Nuanced Look at Anticancer and Antioxidant Activity

Stilbenes are a class of polyphenolic compounds found in plants, with resveratrol being the most well-known example. They exist as cis and trans isomers, and their biological activities, including anticancer and antioxidant effects, can vary significantly.[17]

Isomer-Specific Anticancer and Antioxidant Effects

While trans-resveratrol is the more stable and commonly studied isomer, some studies suggest that certain cis-stilbene derivatives exhibit more potent anticancer activity.[18] The difference in activity is often attributed to how the isomers interact with specific cellular targets. For instance, some cis-stilbenes are potent inhibitors of tubulin polymerization, a critical process for cell division, making them effective anticancer agents.[19]

In contrast, the antioxidant activity of stilbenes is often higher for the trans isomers. This is thought to be due to the planar structure of the trans form, which allows for better delocalization of electrons and more efficient scavenging of free radicals.[20]

Quantitative Comparison of Anticancer Activity
CompoundCell LineAssayIC50 (µM)
trans-ResveratrolSW480 (colorectal)Proliferation>100[17]
cis-ResveratrolPC-3 (prostate)Proliferation~1-100[17]
3,4,5,4′-tetramethoxy-cis-stilbeneHCT-116 (colorectal)Growth Inhibition0.02[17]
Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay is crucial for identifying and characterizing compounds that interfere with microtubule dynamics, a key mechanism of action for many anticancer drugs.

Causality Behind Experimental Choices: This assay directly measures the assembly of purified tubulin into microtubules. The increase in fluorescence of a reporter dye that binds to polymerized tubulin provides a real-time readout of the polymerization process. This allows for the precise quantification of the inhibitory or enhancing effects of the test compounds.

Step-by-Step Methodology: [19][21][22]

  • Reagent Preparation: Prepare a reaction mixture containing purified tubulin, GTP (an essential co-factor for polymerization), and a fluorescent reporter dye in a suitable buffer.

  • Compound Addition: Add the cis or trans isomer to be tested to the wells of a 96-well plate. Include appropriate controls (vehicle, known inhibitor like nocodazole, and known stabilizer like paclitaxel).

  • Initiation of Polymerization: Initiate the polymerization reaction by adding the tubulin reaction mix to the wells and incubating the plate at 37°C in a fluorescence plate reader.

  • Kinetic Measurement: Measure the fluorescence intensity at regular intervals over time.

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. From these curves, key parameters such as the rate of polymerization and the maximum polymer mass can be determined. The IC50 value for inhibition of tubulin polymerization can be calculated from a dose-response curve.

Tubulin_Polymerization

Conclusion

The comparative analysis of cis and trans isomers unequivocally demonstrates the critical role of stereochemistry in determining biological activity. From the profound difference in the anticancer efficacy of cisplatin and transplatin to the opposing effects of oleic and elaidic acid on cardiovascular health, and the nuanced activities of stilbene isomers, it is clear that a molecule's three-dimensional structure is a key determinant of its interaction with biological systems. For researchers and drug development professionals, a thorough understanding and investigation of geometric isomers are not merely academic exercises but essential components of designing safe and effective therapeutic agents. The experimental protocols provided in this guide offer a starting point for such investigations, empowering scientists to unravel the intricate relationship between molecular geometry and biological function.

References

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Hasim, S., et al. (2012). A Comparative Study on the Interaction of Cis- and Trans-Platin with DNA and RNA. International Journal of Molecular Sciences. [Link]

  • Alfa Cytology. Competitive Radioligand Binding Assays. [Link]

  • Blommaert, F. A., & Saris, C. P. (1994). A 32P-postlabelling assay for DNA adducts induced by cis-diamminedichloroplatinum(II). Cancer letters. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Phillips, D. H., & Arlt, V. M. (2007). The 32P-postlabeling assay for DNA adducts. Nature protocols. [Link]

  • Wikipedia. Cisplatin. [Link]

  • Leischner, C., et al. (2021). Comparative Analysis of the Antitumor Activity of Cis- and Trans-Resveratrol in Human Cancer Cells with Different p53 Status. Molecules. [Link]

  • Abbey, M., & Nestel, P. J. (1994). Plasma cholesteryl ester transfer protein activity is increased when trans-elaidic acid is substituted for cis-oleic acid in the diet. Atherosclerosis. [Link]

  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology. [Link]

  • Jamieson, E. R., & Lippard, S. J. (1999). Structure, Recognition, and Processing of Cisplatin−DNA Adducts. Chemical reviews. [Link]

  • Nestel, P., et al. (1992). Plasma lipoprotein lipid and Lp[a] changes with substitution of elaidic acid for oleic acid in the diet. Journal of lipid research. [Link]

  • Welters, M. J. P., et al. (1997). Improved 32P-postlabelling assay for the quantification of the major platinum-DNA adducts. Carcinogenesis. [Link]

  • MUNI. Structural features which influence drug action. [Link]

  • Hannon, M. J., & Meistermann, I. (2000). Differences in the inhibition of translation by cisplatin, transplatin, and certain related compounds. Journal of Inorganic Biochemistry. [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological chemistry. [Link]

  • Yoshikawa, Y., et al. (2019). Different Effects of Cisplatin and Transplatin on the Higher-Order Structure of DNA and Gene Expression. International journal of molecular sciences. [Link]

  • ResearchGate. The chemical structures of cisplatin and transplatin. The main focus of this study is the mechanism of action of the DNA-damaging anti-cancer drug, cisplatin. [Link]

  • Cytoskeleton, Inc. Tubulin Polymerization Assay Kit. [Link]

  • ResearchGate. Different Effects of Cisplatin and Transplatin on the Higher-Order Structure of DNA and Gene Expression. [Link]

  • ResearchGate. Figure-Chemical structure of trans-(A) and cis-resveratrol (B). [Link]

  • Kim, S. Y., et al. (2016). Elaidic Acid, a Trans-Fatty Acid, Enhances the Metastasis of Colorectal Cancer Cells. Anticancer research. [Link]

  • Lillo, C., et al. (2001). Study of the interaction of DNA with cisplatin and other Pd(II) and Pt(II) complexes by atomic force microscopy. Nucleic acids research. [Link]

  • Taylor & Francis. Elaidic acid – Knowledge and References. [Link]

  • FōLIUS LABS®. The Resveratrol Twist: Cis vs. Trans. [Link]

  • Cytoskeleton, Inc. HTS-Tubulin Polymerization Assay Kit. [Link]

  • Leischner, C., et al. (2021). Comparative Analysis of the Antitumor Activity of Cis- and Trans-Resveratrol in Human Cancer Cells with Different p53 Status. Molecules. [Link]

  • Rocchi, S., & Palacin, M. (2011). Distinct effects of oleic acid and its trans-isomer elaidic acid on the expression of myokines and adipokines in cell models. The British journal of nutrition. [Link]

  • Raza, H., & Ahad, A. (1991). Specific High-Affinity Binding of Fatty Acids to Epidermal Cytosolic Proteins. The Journal of investigative dermatology. [Link]

  • LIPID MAPS. Elaidic acid. [Link]

Sources

Comparative

Comparing pKa values of cyclohexaneacetic acid and cyclohexanecarboxylic acid.

An In-Depth Comparative Analysis of the Acidity of Cyclohexaneacetic Acid and Cyclohexanecarboxylic Acid A Guide for Researchers and Drug Development Professionals In the realm of medicinal chemistry and materials scienc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of the Acidity of Cyclohexaneacetic Acid and Cyclohexanecarboxylic Acid

A Guide for Researchers and Drug Development Professionals

In the realm of medicinal chemistry and materials science, subtle structural modifications can lead to profound changes in a molecule's physicochemical properties. This guide offers a detailed comparison of two closely related aliphatic carboxylic acids: cyclohexaneacetic acid and cyclohexanecarboxylic acid. While differing by only a single methylene (-CH2-) spacer, their acidity, as quantified by the pKa value, presents a compelling case study in the principles of electronic effects in organic chemistry. Understanding these nuances is critical for professionals engaged in designing molecules with specific ionization profiles, which is a cornerstone of optimizing drug absorption, distribution, metabolism, and excretion (ADME) properties.

Core Structural and Physicochemical Comparison

The fundamental difference between these two molecules is the point of attachment of the carboxylic acid functional group to the cyclohexane ring. In cyclohexanecarboxylic acid, the carboxyl group is bonded directly to the ring. In contrast, cyclohexaneacetic acid possesses a methylene bridge connecting the ring and the carboxyl group.[1] This seemingly minor variation has significant implications for their chemical properties.

PropertyCyclohexanecarboxylic AcidCyclohexaneacetic AcidReference(s)
Molecular Formula C₇H₁₂O₂C₈H₁₄O₂[2][3]
Molecular Weight 128.17 g/mol 142.20 g/mol [1]
Structure Cyclohexyl-COOHCyclohexyl-CH₂-COOH[1]
pKa ~4.90~4.51[1][4][5][6]
Melting Point 30-32 °C29-31 °C[1][2][6]
Boiling Point 232-234 °C242-244 °C[1][6]

Note: pKa values can vary slightly depending on experimental conditions and data sources. The values presented are representative for comparative analysis.

The Decisive Factor: The Inductive Effect Explained

The acidity of a carboxylic acid is determined by the stability of its conjugate base (the carboxylate anion) formed upon deprotonation. The more stable the anion, the stronger the acid, and the lower its pKa value.[7] The key to understanding the pKa difference between these two acids lies in the electronic influence of the cyclohexyl group, specifically its inductive effect .

The inductive effect describes the transmission of electron density through sigma (σ) bonds.[8] Alkyl groups, such as the cyclohexane ring, are generally considered to be weakly electron-donating. This is known as a positive inductive effect (+I).[9]

  • Cyclohexanecarboxylic Acid: The electron-donating cyclohexyl group is directly attached to the carboxyl functional group. This +I effect pushes electron density towards the carboxylate anion, intensifying the negative charge on the oxygen atoms. This concentration of charge destabilizes the conjugate base, making the parent acid weaker (i.e., having a higher pKa).[5]

  • Cyclohexaneacetic Acid: The presence of the intervening methylene (-CH₂) group increases the distance between the electron-donating cyclohexyl ring and the carboxyl group. The inductive effect weakens rapidly with distance.[8][10] Consequently, the destabilizing +I effect of the cyclohexyl group is significantly attenuated in cyclohexaneacetic acid. This results in a more stable conjugate base compared to that of cyclohexanecarboxylic acid, rendering cyclohexaneacetic acid the stronger acid with a lower pKa.

The following diagram illustrates this critical electronic difference.

G cca_struct Cyclohexyl → COOH⁻ cca_anion Destabilized Anion (Concentrated Charge) cca_struct->cca_anion relation VS caa_struct Cyclohexyl → CH₂ → COOH⁻ caa_anion More Stable Anion (Dispersed Charge) caa_struct->caa_anion +I Effect (Attenuated)

Caption: Inductive effect on the conjugate bases of the two acids.

Experimental Verification: A Protocol for pKa Determination

To empirically validate the pKa values, potentiometric titration is the gold-standard method.[11] It involves monitoring the pH of the acidic solution as a standardized strong base is added incrementally. This protocol provides a self-validating system for obtaining precise dissociation constants.

Step-by-Step Protocol for Potentiometric Titration
  • Preparation of Reagents:

    • Prepare a standardized solution of ~0.1 M Sodium Hydroxide (NaOH), a strong base titrant.

    • Accurately weigh a sample of the carboxylic acid (cyclohexaneacetic or cyclohexanecarboxylic acid) to prepare a solution of known concentration (e.g., 0.05 M).

    • Prepare standard buffer solutions (e.g., pH 4.0, 7.0, 10.0) for pH meter calibration.

  • Instrumentation Setup:

    • Calibrate a pH meter using the standard buffer solutions.

    • Place the beaker containing the acid solution on a magnetic stirrer and immerse the calibrated pH electrode.

    • Fill a burette with the standardized NaOH solution.

  • Titration Procedure:

    • Record the initial pH of the acid solution.

    • Add the NaOH titrant in small, precise increments (e.g., 0.5 mL).

    • After each addition, allow the solution to stir and the pH reading to stabilize before recording the pH and the total volume of titrant added.[11]

    • Continue this process, reducing the increment size near the equivalence point (where the pH changes most rapidly), until the pH of the solution becomes strongly basic.

  • Data Analysis:

    • Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).

    • Determine the equivalence point (V_eq), which is the point of maximum slope on the curve (the inflection point). This can be found using the first or second derivative of the titration curve.

    • Locate the volume at the half-equivalence point (V_eq / 2).

    • The pH of the solution at this half-equivalence point is equal to the pKa of the acid.[11] This is derived from the Henderson-Hasselbalch equation, where at half-equivalence, the concentrations of the acid and its conjugate base are equal.[11]

The workflow for this experimental determination is visualized below.

G arrow arrow start Start: Prepare Reagents (Acid, NaOH, Buffers) calibrate Calibrate pH Meter start->calibrate setup Setup Titration Apparatus calibrate->setup titrate Add NaOH Titrant Incrementally Record pH and Volume setup->titrate endpoint Continue Past Equivalence Point titrate->endpoint Loop plot Plot Titration Curve (pH vs. Volume NaOH) endpoint->plot analyze Determine Equivalence Point (V_eq) plot->analyze pka Find pH at Half-Equivalence Point (V_eq / 2) analyze->pka result Result: pH = pKa pka->result

Sources

Validation

Translational Dynamics of Novel Anti-Inflammatory Compounds: In Vitro Profiling vs. In Vivo Efficacy

The development of novel anti-inflammatory therapeutics—particularly Janus kinase (JAK) inhibitors and NLRP3 inflammasome antagonists—frequently encounters a "translational cliff." Compounds that exhibit sub-nanomolar po...

Author: BenchChem Technical Support Team. Date: March 2026

The development of novel anti-inflammatory therapeutics—particularly Janus kinase (JAK) inhibitors and NLRP3 inflammasome antagonists—frequently encounters a "translational cliff." Compounds that exhibit sub-nanomolar potency in isolated biochemical assays often fail to achieve meaningful in vivo pharmacodynamics (PD). This guide provides a rigorous, data-driven comparison of how next-generation anti-inflammatory agents perform across in vitro and in vivo environments, establishing self-validating experimental frameworks for drug development professionals.

The JAK Inhibitor Paradigm: Selectivity and Systemic Exposure

JAK inhibitors (JAKinibs) represent a cornerstone in the treatment of immune-mediated inflammatory diseases. However, relying solely on in vitro enzymatic IC50 values to predict clinical efficacy is a flawed approach due to complex cytokine pairing, plasma protein binding, and pharmacokinetic (PK) clearance[1].

In Vitro vs. In Vivo Disconnects
  • Enzymatic vs. Cellular Potency: In vitro enzymatic assays classify tofacitinib as a pan-inhibitor indiscriminately targeting all JAK isoforms, whereas baricitinib shows prevalent selectivity for JAK1 and JAK2[2]. Upadacitinib and filgotinib are both classified as JAK1-preferential inhibitors[2].

  • The Whole Blood Shift: When transitioning from isolated peripheral blood mononuclear cells (PBMCs) to whole blood, IC50 values shift dramatically. This shift is caused by the drug partitioning into red blood cells and binding to plasma proteins. Therefore, in vitro whole blood assays are the gold standard for predicting in vivo target engagement[1].

  • Average Daily Inhibition (ADI): In vivo efficacy and safety are best predicted by ADI rather than static IC50. For example, despite both being JAK1-preferential, filgotinib consistently shows the least inhibition of common γ-chain cytokines (IL-2, IL-15, and IL-4) in vivo compared to upadacitinib and tofacitinib[3]. At clinical doses, average daily inhibition of the JAK1/JAK3-dependent IL-4/pSTAT6 pathway with filgotinib is similar to baricitinib, but significantly lower than tofacitinib and upadacitinib[1].

Quantitative Comparison: JAK Inhibitor Pharmacodynamics

The following table summarizes the translational shift from in vitro selectivity to in vivo Average Daily Inhibition modeled at clinical plasma exposures (e.g., Filgotinib 200 mg QD; Baricitinib 4 mg QD; Tofacitinib 5 mg BID; Upadacitinib 15 mg QD)[1].

CompoundPrimary Target ProfileIn Vitro SelectivityIn Vivo ADI (JAK1/JAK2: IL-6/pSTAT1)In Vivo ADI (JAK1/JAK3: IL-4/pSTAT6)
Tofacitinib JAK1/JAK3Pan-inhibitorHigh (Equivalent)High
Baricitinib JAK1/JAK2JAK1/2 SelectiveHigh (Equivalent)Moderate
Upadacitinib JAK1JAK1 PreferentialHigh (Equivalent)High
Filgotinib JAK1JAK1 PreferentialHigh (Equivalent)Low

The NLRP3 Inflammasome Paradigm: Covalent vs. Reversible Inhibition

The NLRP3 inflammasome is a critical driver of IL-1β and IL-18 secretion in conditions like inflammatory bowel disease and acute lung injury. The translational success of NLRP3 inhibitors heavily depends on their binding kinetics.

  • Reversible Allosteric Inhibitors (e.g., MCC950): MCC950 demonstrates high in vitro potency independent of NLRP3 inflammasome priming or potassium efflux[4]. In vivo, it successfully attenuates macrophage pyroptosis in murine atherosclerosis models[4]. However, its reversible nature requires sustained systemic exposure to maintain efficacy.

  • Covalent Inhibitors (e.g., Oridonin & Analogs): Oridonin covalently binds to Cys279 in the NLRP3 NACHT domain, irreversibly blocking the NLRP3-NEK7 interaction required for inflammasome assembly[5]. In vitro, novel analogs (e.g., compound 4c) significantly inhibit NO production[5]. In vivo, these covalent inhibitors alleviate acute lung injury and persistently suppress IL-6 and IL-1β despite systemic clearance, owing to their irreversible target engagement[5].

Self-Validating Experimental Protocols

To bridge the in vitro to in vivo gap, protocols must be designed with internal causality checks. A self-validating system ensures that target engagement directly correlates with the phenotypic readout while ruling out experimental artifacts.

Protocol A: In Vitro Whole Blood pSTAT Flow Cytometry (JAK Inhibitors)

Causality Rationale: Isolated PBMC assays overestimate drug potency by removing plasma proteins (e.g., alpha-1-acid glycoprotein) that bind small molecules. Whole blood assays maintain physiological protein binding and hematocrit, providing a highly accurate prediction of in vivo IC50.

  • Blood Collection: Draw venous blood from healthy human donors into sodium heparin tubes.

    • Self-Validation Check: Always run a vehicle-only control to ensure baseline STAT phosphorylation is not artificially elevated by the shear stress of the blood draw.

  • Compound Incubation: Pre-incubate 100 µL of whole blood with serial dilutions of the JAK inhibitor (e.g., 1 nM to 10 µM) for 1 hour at 37°C.

  • Cytokine Stimulation: Stimulate aliquots with specific cytokines (e.g., 50 ng/mL IL-6 for JAK1/2; 50 ng/mL IL-4 for JAK1/3) for exactly 15 minutes.

    • Self-Validation Check: The temporal window is critical; STAT phosphorylation peaks at 15 minutes and undergoes rapid phosphatase-mediated dephosphorylation thereafter.

  • Fixation and Lysis: Halt the reaction instantly using a Lyse/Fix buffer for 10 minutes at 37°C to lock the kinase state and lyse erythrocytes.

  • Permeabilization & Staining: Permeabilize cells with ice-cold 100% methanol for 30 minutes. Stain with fluorophore-conjugated anti-pSTAT1 or anti-pSTAT6, alongside CD4/CD8/CD14 surface markers.

  • Analysis: Quantify the Median Fluorescence Intensity (MFI) via flow cytometry to calculate the whole-blood IC50.

Protocol B: In Vivo Murine Acute Lung Injury (ALI) Model (NLRP3 Inhibitors)

Causality Rationale: To prove that an NLRP3 inhibitor works in vivo, the protocol must differentiate between Signal 1 (NF-κB priming) and Signal 2 (NLRP3 assembly).

  • Priming & Induction: Administer intratracheal lipopolysaccharide (LPS) (5 mg/kg) to C57BL/6 mice to induce Signal 1, which upregulates pro-IL-1β and NLRP3 expression.

  • Therapeutic Intervention: Administer the NLRP3 inhibitor (e.g., Oridonin analog, 10 mg/kg i.v.) 1 hour post-LPS.

  • Readout Extraction: At 24 hours post-LPS, perform Bronchoalveolar Lavage (BAL).

  • Self-Validating Biomarker Analysis:

    • Target Engagement: Measure cleaved Caspase-1 (p20) in BAL fluid via Western blot (confirms Signal 2 inhibition).

    • Downstream Efficacy: Quantify secreted IL-1β via ELISA.

    • Specificity Check: Measure TNF-α levels. A true, selective NLRP3 inhibitor targeting only inflammasome assembly should not completely ablate TNF-α, as TNF-α is driven primarily by Signal 1 (TLR4/NF-κB) rather than the inflammasome itself.

Workflow Visualization

TranslationalWorkflow cluster_invitro Phase 1: In Vitro Mechanistic Profiling cluster_invivo Phase 2: In Vivo Pharmacodynamics cluster_clinical Phase 3: Clinical Translation Biochem Biochemical Kinase Assays Cellular Cellular Assays (PBMCs) Biochem->Cellular WholeBlood Whole Blood Assays Cellular->WholeBlood PKPD PK/PD Modeling WholeBlood->PKPD Shift in IC50 Animal Murine Disease Models PKPD->Animal ExVivo Ex Vivo Healthy Volunteer PD Animal->ExVivo Biomarker Translation ADI Average Daily Inhibition (ADI) ExVivo->ADI

Translational workflow for anti-inflammatory compounds from in vitro assays to clinical PD.

References

  • Title: Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases Source: Rheumatology (Oxford Academic) URL: [Link]

  • Title: JAK inhibitors: an evidence-based choice of the most appropriate molecule Source: Frontiers in Immunology URL: [Link]

  • Title: JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib Source: Annals of the Rheumatic Diseases (BMJ) URL: [Link]

  • Title: Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) Source: Spandidos Publications URL: [Link]

  • Title: In vitro and in vivo characterization of oridonin analogs as anti-inflammatory agents that regulate the NF-κB and NLRP3 inflammasome axis Source: PMC (NIH) URL: [Link]

Sources

Comparative

Unambiguous Structural Elucidation: A Comparative Guide to NMR and HRMS in Synthetic Chemistry

As a Senior Application Scientist, I frequently encounter a critical bottleneck in drug development and synthetic chemistry: confirming that the molecule synthesized in the flask is exactly what was drawn on the whiteboa...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a critical bottleneck in drug development and synthetic chemistry: confirming that the molecule synthesized in the flask is exactly what was drawn on the whiteboard. Structural elucidation is not merely a regulatory box-checking exercise; it is the foundation of chemical integrity.

In this guide, we will objectively compare the two pillars of structural verification—Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). Rather than viewing these as competing technologies, we will explore the causality behind their experimental choices and demonstrate how their synergistic application creates an unambiguous, self-validating system.

The Physics of Verification: Causality Behind the Tools

To design a robust analytical workflow, one must understand why specific techniques are chosen. Every analytical method exploits a different physical property of the molecule.

  • High-Resolution Mass Spectrometry (HRMS): HRMS measures the mass-to-charge ratio (m/z) of gas-phase ions. By utilizing mass analyzers like Orbitraps or Time-of-Flight (TOF) systems, HRMS provides the exact mass of a compound (often with < 5 ppm error). The causality here is elemental: exact mass allows us to calculate the precise molecular formula, while MS/MS fragmentation patterns reveal structural motifs. However, MS cannot easily distinguish between stereoisomers or regiochemical connectivity.

  • Nuclear Magnetic Resonance (NMR): NMR exploits the magnetic spin of atomic nuclei (like ¹H and ¹³C). When placed in a strong magnetic field and pulsed with radio frequencies, nuclei resonate at specific frequencies (chemical shift) dictated by their local electronic environment (shielding/deshielding). Furthermore, scalar coupling (J-coupling) transfers magnetization through chemical bonds, allowing us to map atomic connectivity.

As highlighted in the1 [1], modern structural verification relies heavily on the integration of these orthogonal modalities.

Table 1: Comparative Analysis of Analytical Modalities
FeatureHigh-Resolution MS (HRMS)Nuclear Magnetic Resonance (NMR)
Fundamental Principle Mass-to-charge ratio (m/z) and gas-phase fragmentation.Nuclear spin resonance in a magnetic field; chemical shielding.
Primary Structural Data Exact mass (elemental composition), isotopic patterns, fragmentation motifs.Atomic connectivity, functional groups, stereochemistry, 3D conformation.
Sensitivity Extremely high (picogram to nanogram range).Relatively low (microgram to milligram range).
Quantitative Capability Semi-quantitative (requires specific internal standards due to varying ionization efficiencies).Highly quantitative (qNMR); signal area is directly proportional to the number of nuclei.
Sample Recovery Destructive (sample is ionized and consumed).Non-destructive (sample can be fully recovered).

The Self-Validating Workflow

A reliable structural verification protocol must be a self-validating system . This means the data generated in one step must independently confirm the hypotheses generated in the previous step. If the exact mass from HRMS contradicts the proton count from the ¹H NMR, the proposed structure is immediately rejected.

Workflow Start Synthesized Compound MS HRMS Analysis (Exact Mass & MS/MS) Start->MS NMR1D 1D NMR (1H, 13C, DEPT) Start->NMR1D Formula Molecular Formula & Fragments MS->Formula NMR2D 2D NMR (COSY, HSQC, HMBC) Formula->NMR2D FuncGroups Functional Groups & Atom Count NMR1D->FuncGroups FuncGroups->NMR2D Connectivity Atomic Connectivity & Backbone NMR2D->Connectivity Stereo Stereochemistry (NOESY/ROESY) Connectivity->Stereo Final Unambiguous Structural Verification Stereo->Final

Workflow for the synergistic structural elucidation of synthesized compounds using NMR and HRMS.

Step-by-Step Methodology
Step 1: HRMS for Molecular Formula Confirmation
  • Protocol: Dissolve 1 µg of the synthesized product in LC-MS grade methanol. Inject into an LC-HRMS system (e.g., Q-TOF or Orbitrap) using Electrospray Ionization (ESI). Acquire data in both positive and negative ion modes.

  • Causality: Why start with HRMS? Because interpreting complex NMR spectra without knowing the elemental composition is essentially guesswork. The exact mass dictates the molecular formula (e.g., distinguishing C₁₀H₁₂O from C₉H₈O₂, which have similar nominal masses but different exact masses). MS/MS fragmentation provides initial puzzle pieces (e.g., loss of H₂O indicates a hydroxyl group).

Step 2: 1D NMR (¹H, ¹³C, and DEPT-135)
  • Protocol: Dissolve 5–10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire a standard ¹H spectrum (16-64 scans) and a ¹³C spectrum (512-1024 scans). Follow with a DEPT-135 experiment.

  • Causality: ¹H NMR provides the total proton count (via integration) and identifies functional groups based on chemical shifts. However, ¹³C NMR is required to map the carbon skeleton. We run DEPT-135 because it relies on polarization transfer from sensitive ¹H to less sensitive ¹³C nuclei. It yields CH and CH₃ as positive signals, CH₂ as negative signals, and renders quaternary carbons invisible. This allows us to unambiguously classify carbon types.

Step 3: 2D NMR Correlation (The Connectivity Map)

As detailed in2 [2], 1D NMR only gives isolated puzzle pieces. 2D NMR connects them.

  • Protocol: Acquire COSY, HSQC, and HMBC spectra using standard pulse sequences.

  • Causality:

    • COSY (Correlation Spectroscopy): Shows which protons are adjacent (coupled through 2-3 bonds).

    • HSQC (Heteronuclear Single Quantum Coherence): Attaches protons to their specific carbons (1-bond correlation).

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the critical bridge. HMBC detects long-range correlations (2-3 bonds) from protons to carbons. It allows us to "see" across quaternary carbons and heteroatoms (like O or N) that break the continuous spin system in COSY.

NMR2D Core 2D NMR Techniques COSY COSY 1H-1H coupling (2-3 bonds) Core->COSY Adjacent Protons HSQC HSQC 1H-13C correlation (1 bond) Core->HSQC C-H Pairs HMBC HMBC 1H-13C correlation (2-3 bonds) Core->HMBC Quaternary Carbons NOESY NOESY Core->NOESY Stereochemistry

Logical relationship and specific applications of 2D NMR techniques in structural elucidation.

Step 4: Stereochemical Mapping (NOESY/ROESY)
  • Protocol: Acquire a NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum with a mixing time optimized for the molecule's correlation time (typically 300-500 ms for small molecules).

  • Causality: J-coupling (through-bond) cannot always resolve 3D space. NOESY relies on through-space dipole-dipole relaxation (< 5 Å) to prove relative stereochemistry and spatial conformation, completing the self-validating loop.

Data Presentation: The Synergistic Output

When characterizing a synthesized compound, such as an aromatic alcohol like 1-Phenyl-1-decanol (as referenced in the3[3]), the data must be consolidated to prove that the connectivity maps perfectly to the exact mass.

Table 2: Example 1D and 2D NMR Data Summary for Structural Verification
Position¹H NMR (ppm, Multiplicity, J in Hz)¹³C NMR (ppm)COSY CorrelationsHMBC Correlations (¹H to ¹³C)
-OH 2.50 (br s, 1H)--CH(OH)--
-CH(OH)- 4.60 (t, J=6.5, 1H)74.5-CH₂-, -OHPhenyl C1, Aliphatic C2
Phenyl (ortho) 7.35 (m, 2H)126.1Phenyl (meta)Phenyl C1, Phenyl (para)
Phenyl (meta) 7.30 (m, 2H)128.4Phenyl (ortho, para)Phenyl C1
Aliphatic -CH₂- 1.70 (m, 2H)39.2-CH(OH)-, Aliphatic C3-CH(OH)-, Aliphatic C3, C4

Note: The exact mass determined by HRMS (m/z 234.1984) confirms the formula C₁₆H₂₆O, validating the atom count mapped in the NMR table above.

Conclusion

As demonstrated in [4] and 4 [5], relying on a single analytical modality is a risk modern chemistry cannot afford. HRMS provides the definitive elemental boundaries of the puzzle, while 1D and 2D NMR provide the exact blueprint of how the pieces fit together. By treating these techniques as a unified, self-validating system, researchers can achieve absolute confidence in their structural elucidation.

References
  • The Evolving Landscape of NMR Structural Elucidation | MDPI |1

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation | Emery Pharma | 2

  • Structural Elucidation of 1-Phenyl-1-decanol: A Comparative Guide to NMR and MS Techniques | Benchchem | 3

  • NMR And Mass Spectrometry In Pharmaceutical Development | Outsourced Pharma |

  • A Comparative Guide to Validating the Purity of Synthesized Noradrenalone using NMR and HRMS | Benchchem | 4

Sources

Validation

Assessing the Selectivity of 2-(p-tolyl)cyclohexanecarboxylic Acid for COX-2 Over COX-1: A Comparative Framework

An In-Depth Technical Guide for Drug Development Professionals The development of non-steroidal anti-inflammatory drugs (NSAIDs) has been a journey of refining therapeutic efficacy while mitigating significant risks. Cen...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

The development of non-steroidal anti-inflammatory drugs (NSAIDs) has been a journey of refining therapeutic efficacy while mitigating significant risks. Central to this effort is the principle of isoform-selective enzyme inhibition. This guide provides a comprehensive framework for assessing the selectivity of a novel compound, 2-(p-tolyl)cyclohexanecarboxylic acid, for cyclooxygenase-2 (COX-2) over its constitutive isoform, COX-1. We will delve into the mechanistic rationale for selectivity, present a robust experimental protocol for its quantification, and establish a comparative baseline using established NSAIDs. This document is intended to serve as a practical guide for researchers engaged in the discovery and characterization of next-generation anti-inflammatory agents.

The Rationale for Selectivity: The Dichotomous Roles of COX-1 and COX-2

The therapeutic actions and side effects of NSAIDs are intrinsically linked to the inhibition of two distinct cyclooxygenase isoforms, COX-1 and COX-2.[1][2] Understanding their separate physiological roles is paramount to appreciating the need for selective inhibitors.

  • COX-1: The "Housekeeping" Enzyme COX-1 is constitutively expressed in most tissues and is responsible for synthesizing prostaglandins that regulate vital homeostatic functions.[1] These include the production of thromboxane A2 in platelets, which is crucial for aggregation, and the maintenance of the protective mucosal lining of the gastrointestinal tract.[3] The inhibition of COX-1 is therefore directly associated with the well-documented gastrointestinal toxicity and increased bleeding risk of traditional, non-selective NSAIDs.[3]

  • COX-2: The Inducible "Inflammatory" Enzyme In contrast, COX-2 is typically expressed at low levels in healthy tissue but is rapidly induced by pro-inflammatory stimuli such as cytokines and endotoxins at sites of inflammation.[1][3] The prostaglandins generated by COX-2 are primary mediators of pain and inflammation.[4] Consequently, a therapeutic agent that selectively inhibits COX-2 can deliver potent anti-inflammatory and analgesic effects while sparing the protective functions of COX-1.[4][5] This hypothesis has been the driving force behind the development of the "coxib" class of drugs.[1][4]

COX_Pathways AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 PG_Homeostatic Prostaglandins (e.g., TXA2, PGE2) COX1->PG_Homeostatic Function_Homeostatic Gastric Protection Platelet Aggregation Renal Homeostasis PG_Homeostatic->Function_Homeostatic PG_Inflammatory Prostaglandins (e.g., PGE2) COX2->PG_Inflammatory Function_Inflammatory Pain Inflammation Fever PG_Inflammatory->Function_Inflammatory

Figure 1: The divergent physiological roles of COX-1 and COX-2 pathways.

Quantitative Benchmarking: Establishing a Comparative Landscape

The degree of selectivity is not an abstract concept but a quantifiable metric. It is expressed as a Selectivity Index (SI), calculated from the ratio of the 50% inhibitory concentrations (IC50) for each isoform (SI = IC50 COX-1 / IC50 COX-2).[6] An SI significantly greater than 1 indicates selectivity for COX-2.[7][8] To properly evaluate 2-(p-tolyl)cyclohexanecarboxylic acid, its performance must be measured against a panel of established NSAIDs with known selectivity profiles.

CompoundClassCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (COX-1/COX-2)
2-(p-tolyl)cyclohexanecarboxylic acid Test Compound To Be Determined To Be Determined To Be Determined
CelecoxibCOX-2 Selective150.04375
RofecoxibCOX-2 Selective>10025>4.0
MeloxicamCOX-2 Preferential376.16.1
DiclofenacNon-Selective0.0760.0262.9
IbuprofenNon-Selective12800.15
IndomethacinNon-Selective0.0090.310.029

Table 1: Comparative in vitro inhibitory activities and selectivity indices of common NSAIDs.[7][9][10] Note that IC50 values can vary based on specific assay conditions.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

To determine the IC50 values for 2-(p-tolyl)cyclohexanecarboxylic acid, a robust and validated in vitro enzyme inhibition assay is required.[10][11] This protocol outlines a common and reliable method using purified enzymes, which allows for direct measurement of inhibitor potency without the confounding variables of a cellular environment.[12]

A. Materials & Reagents
  • Enzymes: Purified ovine or human COX-1 and human recombinant COX-2.

  • Substrate: Arachidonic Acid.

  • Cofactors: Hematin, Glutathione (GSH) or L-epinephrine.

  • Test Compound: 2-(p-tolyl)cyclohexanecarboxylic acid, dissolved in DMSO.

  • Reference Compounds: Celecoxib (selective control), Ibuprofen (non-selective control).

  • Reaction Buffer: 100 mM Tris-HCl, pH 8.0.

  • Detection System: Prostaglandin E2 (PGE2) Enzyme Immunoassay (EIA) kit or a validated LC-MS/MS method for prostanoid quantification.[10][12]

B. Step-by-Step Methodology
  • Compound Plating: Prepare serial dilutions of the test compound and reference compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into a 96-well plate. The final DMSO concentration in the assay must be kept low (<1%) to prevent solvent-induced enzyme denaturation.

  • Enzyme Preparation: On ice, prepare a solution of either COX-1 or COX-2 in the reaction buffer containing the necessary cofactors. The choice of cofactors is critical; for instance, L-epinephrine can enhance the activity of COX-2. This step is a self-validating control; without active enzyme, no product will be formed.

  • Pre-incubation: Add the enzyme solution to the wells containing the test compounds. Allow the plate to incubate for a defined period (e.g., 15 minutes) at room temperature. This step allows the inhibitor to bind to the enzyme before the introduction of the substrate.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells.

  • Reaction Incubation: Immediately transfer the plate to a 37°C incubator for a short, precisely timed period (e.g., 2 minutes). The reaction time is kept short to ensure measurements are taken within the initial linear rate of product formation.

  • Reaction Termination: Stop the reaction by adding a quenching agent, such as a strong acid (e.g., 1 M HCl).

  • Quantification of Prostaglandin Production: Measure the amount of PGE2 (or other relevant prostanoid) produced in each well. An EIA kit is a common method where the colorimetric signal is inversely proportional to the amount of PGE2.[10] Alternatively, LC-MS/MS provides a highly sensitive and specific quantification method.[12]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle (DMSO) control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC50 value for each compound against each enzyme isoform.[12]

    • Calculate the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2).

cluster_prep 1. Preparation cluster_reaction 2. Inhibition Assay cluster_analysis 3. Quantification & Analysis Compound_Prep Prepare Serial Dilutions of Test Compound Preincubation Pre-incubate Enzyme with Compound Compound_Prep->Preincubation Enzyme_Prep Prepare Activated COX-1 & COX-2 Solutions Enzyme_Prep->Preincubation Reaction_Start Add Arachidonic Acid to Initiate Reaction Preincubation->Reaction_Start Reaction_Stop Terminate Reaction with Acid Reaction_Start->Reaction_Stop PGE2_Quant Quantify PGE2 Production (EIA or LC-MS/MS) Reaction_Stop->PGE2_Quant Data_Analysis Calculate IC50 Values and Selectivity Index PGE2_Quant->Data_Analysis

Figure 2: Standardized workflow for the in vitro COX inhibition assay.

Conclusion and Future Perspectives

The protocol and comparative framework detailed in this guide provide a clear path to rigorously assessing the COX-2 selectivity of 2-(p-tolyl)cyclohexanecarboxylic acid. Obtaining precise and reproducible IC50 values is the foundational first step in characterizing any potential NSAID. Should this compound demonstrate a favorable selectivity index, comparable or superior to existing preferential or selective inhibitors, it would become a strong candidate for further preclinical development. Subsequent investigations would necessarily include cell-based assays to confirm activity in a more physiological context, followed by in vivo models to evaluate efficacy, pharmacokinetics, and, most critically, the gastrointestinal and cardiovascular safety profile that defines the true therapeutic value of a selective COX-2 inhibitor.

References

  • Kawai, S., Nishida, S., Kitasato, H., Kato, T., & Arima, N. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Inflammation Research, 50(12), 604-609. Available from: [Link]

  • Kawai, S., Nishida, S., Kitasato, H., Kato,T., & Arima, N. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Pediatric Rheumatology Online Journal. Available from: [Link]

  • Warner, T. D., & Mitchell, J. A. (2002). Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs. British Journal of Pharmacology, 135(5), 1167-1174. Available from: [Link]

  • Rowlinson, S. W., Kiefer, J. R., & Prusakiewicz, J. J. (2011). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Current Protocols in Pharmacology, Chapter 2, Unit 2.7. Available from: [Link]

  • Zhu, Y., Hu, Y., & Li, W. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmacological and Toxicological Methods, 66(1), 23-30. Available from: [Link]

  • Warner, T. D., Giuliano, F., Vojnovic, I., Bukasa, A., Mitchell, J. A., & Vane, J. R. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. Proceedings of the National Academy of Sciences, 96(13), 7563-7568. Available from: [Link]

  • Schror, K. (2015). Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. The American Journal of Managed Care, 21(3 Suppl), s47-53. Available from: [Link]

  • Gunter, B. R., Butler, K. A., Wallace, R. L., Smith, L. J., & Harirforoosh, S. (2017). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. Expert Opinion on Drug Discovery, 12(3), 249-263. Available from: [Link]

  • Kumar, V., & Mahdi, W. A. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(15), 13495-13529. Available from: [Link]

  • Fassihi, A., Sabet, R., & Fazeli, H. (2018). Design, Synthesis and Biological Evaluation of Novel Peptide-Like Analogues as Selective COX-2 Inhibitors. Protein & Peptide Letters, 25(1), 66-74. Available from: [Link]

  • K. D. Rainsford. (2007). Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review. Current Medicinal Chemistry, 14(29), 3126-3144. Available from: [Link]

  • Liu, Y., Zhang, Y., & Liu, X. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Molecules, 28(12), 4686. Available from: [Link]

  • Taylor & Francis Online. (n.d.). Cyclohexanecarboxylic acid – Knowledge and References. Available from: [Link]

  • Al-Warhi, T., El-Gamal, M. I., & Anbar, A. (2020). Design, synthesis, and biological evaluation of new pyrazoloquinazoline derivatives as dual COX-2/5-LOX inhibitors. Archiv der Pharmazie, 353(9), e2000109. Available from: [Link]

  • FitzGerald, G. A., & Patrono, C. (2001). The coxibs, selective inhibitors of cyclooxygenase-2. New England Journal of Medicine, 345(6), 433-442. Available from: [Link]

  • Ramos, A. S., et al. (2024). Study of the Interference in Target Seed Germination Caused by Dienamides and Epoxy Derivatives. Journal of the Brazilian Chemical Society, 35(2), e-20230113. Available from: [Link]

  • Dayan, F. E., et al. (2023). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Molecules, 28(20), 7087. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-phenylcyclohex-2-enecarboxylic acid. Available from: [Link]

  • Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Available from: [Link]

  • ResearchGate. (n.d.). Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review. Available from: [Link]

  • Google Patents. (n.d.). EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.

Sources

Comparative

Reproducibility and Synthetic Route Comparison for 2-(4-Methylphenyl)cyclohexane-1-carboxylic Acid

Executive Summary & Strategic Context 2-(4-Methylphenyl)cyclohexane-1-carboxylic acid (CAS: 1266843-52-0) is a highly versatile small molecule scaffold[1]. In modern drug discovery, substituted 2-arylcyclohexanecarboxyli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

2-(4-Methylphenyl)cyclohexane-1-carboxylic acid (CAS: 1266843-52-0) is a highly versatile small molecule scaffold[1]. In modern drug discovery, substituted 2-arylcyclohexanecarboxylic acids are frequently utilized as precursors to synthesize enantiomerically pure constrained analogues of phenylalanine (c₆Phe surrogates)[2]. Because the biological activity of these peptidomimetics is strictly dependent on their 3D spatial orientation, synthesizing this building block requires absolute stereochemical control.

As a Senior Application Scientist, I frequently observe reproducibility failures when scaling this compound. Novice chemists often rely on classical Grignard additions, which suffer from poor diastereoselectivity and harsh dehydration conditions. This guide objectively compares three synthetic pathways, demonstrating why modern transition-metal catalysis is the only viable choice for reproducible, self-validating synthesis.

Mechanistic Pathways & Route Overview

To understand the reproducibility landscape, we must map the viable synthetic strategies. The diagram below illustrates three distinct pathways from commercially available starting materials to the target compound.

G SM1 Cyclohex-1-ene-1-carboxylate + p-Tolylboronic acid RhCat Route A: Rh-Catalyzed Conjugate Addition [Rh(cod)Cl]2 / Ligand SM1->RhCat SM2 Ethyl 2-oxocyclohexanecarboxylate Triflation Route B: Triflation (Tf2O, DIPEA) SM2->Triflation Grignard Route C: Grignard Addition (p-Tolyl-MgBr) SM2->Grignard Product 2-(4-Methylphenyl)cyclohexane -1-carboxylic acid RhCat->Product Hydrolysis / Epimerization EnolTf Enol Triflate Intermediate Triflation->EnolTf Suzuki Suzuki Coupling (Pd(PPh3)4, p-Tolyl-B(OH)2) EnolTf->Suzuki Alkene 2-(p-Tolyl)cyclohex-1-ene -1-carboxylate Suzuki->Alkene Hydrog Hydrogenation (H2, Pd/C) Alkene->Hydrog Hydrog->Product Hydrolysis Alcohol Tertiary Alcohol Intermediate Grignard->Alcohol Dehyd Dehydration (Acidic) Alcohol->Dehyd Dehyd->Alkene

Figure 1: Comparison of synthetic routes to 2-(4-Methylphenyl)cyclohexane-1-carboxylic acid.

Comparative Performance Data

When evaluating these routes for scale-up or library generation, quantitative performance metrics clearly isolate Route A as the superior method. Classical methods fail the reproducibility test due to variable stereochemical outcomes during hydrogenation.

Performance MetricRoute A: Rh-Catalyzed AdditionRoute B: Suzuki + HydrogenationRoute C: Classical Grignard
Overall Yield 85–92%55–65%30–45%
Step Count 2 (Addition, Hydrolysis)4 (Tf, Suzuki, H₂, Hydrolysis)4 (Grignard, Dehyd, H₂, Hydrolysis)
Stereoselectivity >95:5 (cis:trans), >98% eeVariable (~3:1 cis:trans)Poor (unpredictable mixtures)
Reagent Stability High (Air-stable boronic acids)Moderate (Sensitive triflating agents)Low (Moisture-sensitive Grignard)
Reproducibility Excellent GoodPoor

Deep-Dive Protocol: Rhodium-Catalyzed Conjugate Addition

To guarantee highly reproducible results, we utilize the rhodium-catalyzed asymmetric 1,4-addition pioneered by Hayashi and co-workers[3]. This route is a self-validating system: if the catalytic cycle is properly initiated, the reaction proceeds with near-perfect chemoselectivity and stereocontrol.

Phase 1: Carbon-Carbon Bond Formation

Objective: Form the C2-aryl bond while establishing the first stereocenter.

  • Catalyst Pre-formation: In a rigorously degassed Schlenk flask under N₂, dissolve [Rh(cod)Cl]₂ (0.015 equiv) and (S)-BINAP (0.033 equiv) in anhydrous 1,4-dioxane. Stir at room temperature for 30 minutes.

    • Causality: Pre-forming the chiral rhodium complex is mandatory. If the reagents are added simultaneously, unligated rhodium will catalyze a rapid background racemic reaction, destroying the enantiomeric excess (ee) of the batch.

  • Reagent Addition: Add 4-methylphenylboronic acid (1.5 equiv) and ethyl cyclohex-1-ene-1-carboxylate (1.0 equiv).

  • Initiation via Hydrolysis: Add degassed deionized water (10% v/v relative to dioxane).

    • Causality: Water is not just a co-solvent; it is the critical turnover reagent. Mechanistic studies confirm that water hydrolyzes the intermediate oxa-π-allylrhodium complex to release the product enolate and regenerate the active hydroxorhodium catalyst . Without water, the rhodium enolate accumulates and the reaction stalls at 3% conversion.

  • Execution: Heat the mixture to 100 °C for 12 hours.

  • In-Process Validation (Self-Validation Checkpoint):

    • TLC (Hexanes/EtOAc 9:1): The highly UV-active boronic acid spot should disappear, replaced by a new UV-active product spot (the starting ester is only weakly UV active).

    • ¹H NMR (Crude Aliquot): Look for the complete disappearance of the olefinic proton signal (~7.0 ppm).

Phase 2: Saponification & Stereochemical Control

Objective: Cleave the ester to the free acid while deliberately controlling the cis/trans ratio.

  • Hydrolysis: Dissolve the crude ester in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 equiv).

    • Causality: Esters adjacent to bulky aryl groups are sterically hindered. The mixed solvent system ensures that both the lipophilic ester and the hydrophilic hydroxide salt remain in a single homogeneous phase, preventing the reaction from stalling at an aqueous/organic interface.

  • Thermodynamic Equilibration (The Reproducibility Key): The initial conjugate addition yields the cis-diastereomer as the kinetic product.

    • If the cis-isomer is desired: Stir the LiOH mixture at room temperature to prevent epimerization.

    • If the trans-isomer is desired: Prior to aqueous hydrolysis, reflux the ester with NaOMe/MeOH for 4 hours to thermodynamically equilibrate the α-stereocenter, then proceed with hydrolysis. Ignorance of this kinetic vs. thermodynamic control is the #1 cause of batch-to-batch reproducibility failure.

  • Isolation: Acidify to pH 2 using 1M HCl, extract with EtOAc, dry over MgSO₄, and concentrate in vacuo.

  • Final Validation: Validate stereochemistry via ¹H NMR in CDCl₃. The trans-isomer will display a large axial-axial coupling constant (J ≈ 11–12 Hz) for the protons at C1 and C2, whereas the cis-isomer will show smaller equatorial-axial couplings.

References

  • Hayashi, T., Takahashi, M., Takaya, Y., & Ogasawara, M. "Catalytic Cycle of Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids. Arylrhodium, Oxa-π-allylrhodium, and Hydroxorhodium Intermediates." Journal of the American Chemical Society, 2002. URL: [Link]

Sources

Validation

Evaluating Novel Antimicrobial Agents: A Comparative Guide Against Standard Antibiotics

In the landscape of preclinical drug development, demonstrating that a novel antimicrobial candidate (e.g., a synthetic Antimicrobial Peptide [AMP]) outperforms or complements standard-of-care antibiotics (e.g., Vancomyc...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

In the landscape of preclinical drug development, demonstrating that a novel antimicrobial candidate (e.g., a synthetic Antimicrobial Peptide [AMP]) outperforms or complements standard-of-care antibiotics (e.g., Vancomycin, Meropenem) requires a rigorous, multi-tiered analytical strategy. Relying solely on basic susceptibility metrics often leads to late-stage clinical attrition.

This guide provides a comprehensive framework for objectively comparing antimicrobial activity. We will progress from static inhibitory profiling to dynamic kinetic modeling, and finally, to complex biofilm eradication—explaining the mechanistic reasoning and self-validating controls behind each protocol.

Phase 1: Static Susceptibility Profiling (MIC & MBC)

The Causality of Choice: While agar disk diffusion is rapid, it is strictly qualitative and heavily influenced by the molecular weight and agar diffusion rate of the drug. For novel agents like AMPs—which are often larger molecules that diffuse poorly through agar matrices—Broth Microdilution (BMD) is the required gold standard. BMD provides precise quantitative data (Minimum Inhibitory Concentration, MIC) necessary for downstream pharmacokinetic/pharmacodynamic (PK/PD) modeling.

To ensure global reproducibility and regulatory compliance, our protocols strictly adhere to the 1[1] and2[2].

Self-Validating Protocol: Broth Microdilution
  • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). Causality: Calcium and magnesium ions must be standardized as they critically affect the binding of lipopeptides and aminoglycosides to the bacterial outer membrane.

  • Inoculum Standardization: Prepare a direct colony suspension to a 0.5 McFarland standard, then dilute to achieve a final well concentration of exactly 5×105 CFU/mL. Validation: Always plate an aliquot of the starting inoculum to confirm the exact CFU count (Inoculum Control). A parallel positive growth control (no drug) and negative sterility control (no bacteria) must be run on every plate.

  • Drug Titration: Perform 2-fold serial dilutions of the novel agent and standard antibiotics in a 96-well plate.

  • Incubation & Reading: Incubate at 37°C for 16-20 hours. The MIC is the lowest concentration with no visible turbidity.

  • MBC Determination: Plate 10 µL from all optically clear wells onto drug-free agar. The Minimum Bactericidal Concentration (MBC) is the concentration that achieves a ≥99.9% ( ≥3log10​ ) reduction in viable cells.

Comparative Data Summary
Pathogen StrainAgentMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
MRSA (ATCC 33591) Novel AMP-X72221.0Highly Bactericidal
Vancomycin (Standard)144.0Bactericidal
P. aeruginosa (ATCC 27853) Novel AMP-X72482.0Bactericidal
Meropenem (Standard)0.524.0Bactericidal

Note: An MBC/MIC ratio of ≤4 typically indicates bactericidal activity, whereas a ratio >4 suggests bacteriostatic action.

Phase 2: Dynamic Efficacy via Time-Kill Kinetics

The Causality of Choice: MIC and MBC are static endpoints that reveal what concentration works, but not how fast it works or whether the effect is concentration-dependent or time-dependent. A 3[3] tracks the pharmacodynamics of the drug over 24 hours. This is critical for evaluating novel agents: if an AMP causes rapid membrane lysis, it will show a steep kill curve compared to the slower, time-dependent cell wall inhibition of Vancomycin.

Self-Validating Protocol: Time-Kill Assay
  • Log-Phase Synchronization: Grow the test strain to the logarithmic growth phase before inoculation. Causality: Antibiotics targeting cell wall synthesis (like beta-lactams) are only active against actively dividing cells. Using stationary-phase cells artificially skews the data toward resistance.

  • Exposure: Inoculate the standardized suspension ( 5×105 CFU/mL) into flasks containing the antimicrobial agent at 1x, 2x, 4x, and 8x the established MIC.

  • Sampling: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Neutralization & Plating: Immediately dilute samples in a neutralizing buffer (or use serial dilution) to halt drug action, then plate on agar. Validation: The carryover effect must be ruled out; failure to dilute the drug below its MIC before plating will result in false-positive "killing" on the agar plate.

TimeKill A Log-Phase Inoculum (5x10^5 CFU/mL) B Drug Exposure (1x, 2x, 4x, 8x MIC) A->B C Incubation (37°C, Shaking) B->C D Temporal Sampling (0, 2, 4, 8, 24h) C->D E Neutralization & CFU Quantification D->E

Figure 1: Workflow of the Time-Kill Kinetics Assay for dynamic antimicrobial evaluation.

Phase 3: Real-World Complexity - Biofilm Eradication

The Causality of Choice: Over 65% of clinical infections (e.g., catheter-associated infections, cystic fibrosis) involve biofilms. Bacteria encased in an Extracellular Polymeric Substance (EPS) matrix exhibit a phenotype that is 100 to 1000 times more resistant than their planktonic counterparts. Therefore, comparing planktonic MICs is insufficient for predicting clinical success in device-related infections. We utilize the4[4], a high-throughput peg-lid methodology that standardizes biofilm growth and drug exposure.

Self-Validating Protocol: MBEC Assay
  • Biofilm Establishment: Inoculate a 96-well plate with the target pathogen and insert the specialized 96-peg lid. Incubate on a rocking platform for 24 hours. Causality: The shear force from rocking ensures the formation of robust, tightly adherent biofilms on the pegs rather than loose, easily eradicated sediment.

  • Washing: Transfer the peg lid to a plate containing sterile saline for 10 seconds. Validation: This step removes loosely attached planktonic cells, ensuring that subsequent viability readings only reflect true biofilm-embedded bacteria.

  • Antimicrobial Challenge: Transfer the washed peg lid to a plate containing serial dilutions of the test agents. Incubate for 24 hours.

  • Recovery & Sonication: Transfer the lid to a recovery plate with fresh, neutralizing media. Sonicate the plate for 10 minutes. Causality: Sonication mechanically disrupts the EPS matrix, dislodging surviving persister cells into the recovery media without lysing them.

  • Readout: Incubate the recovery plate for 24 hours. The MBEC is the lowest concentration resulting in an optically clear well (complete eradication of the biofilm).

MBEC N1 Biofilm Formation (96-peg lid, 24h shear stress) N2 Washing Step (Eliminate planktonic cells) N1->N2 N3 Antimicrobial Challenge (24h drug exposure) N2->N3 N4 Recovery & Sonication (Dislodge surviving persisters) N3->N4 N5 Viability Assessment (Determine MBEC via OD600) N4->N5

Figure 2: The Minimum Biofilm Eradication Concentration (MBEC) assay workflow.

Conclusion

A scientifically sound comparison between a novel antimicrobial and a standard antibiotic cannot rely on a single metric. By synthesizing static inhibition (MIC/MBC), dynamic killing kinetics (Time-Kill), and complex state eradication (MBEC), drug development professionals can build a robust, predictive preclinical profile that withstands regulatory scrutiny and accurately forecasts clinical efficacy.

References

  • Clinical and Laboratory Standards Institute (CLSI).
  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). MIC Determination of non-fastidious and fastidious organisms. EUCAST.
  • Innovotech Inc. MBEC Assay® Procedural Manual Version 2.1. Innovotech.
  • National Institutes of Health (PMC).

Sources

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